Smapp1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25N5O5S2 |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H25N5O5S2/c1-19-7-11-24(12-8-19)39(36,37)32-18-21-6-3-2-5-20(21)17-25(32)26(33)30-22-9-13-23(14-10-22)38(34,35)31-27-28-15-4-16-29-27/h2-16,25H,17-18H2,1H3,(H,30,33)(H,28,29,31) |
InChI Key |
NSPZPPYCIWIANY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMAPP1 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Smapp1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smapp1 is a novel small molecule activator of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a multitude of cellular processes. This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its role in the reactivation of latent Human Immunodeficiency Virus type 1 (HIV-1) and the induction of Neuregulin-1 (NRG-1) expression. This document provides a comprehensive overview of the signaling pathways, quantitative data from published studies, and detailed experimental methodologies for key assays.
Introduction
Protein Phosphatase 1 (PP1) is a ubiquitously expressed phosphatase that regulates a wide array of cellular functions by dephosphorylating a vast number of substrate proteins. The specificity of PP1 is dictated by its interaction with a diverse set of regulatory subunits. Small molecules that modulate PP1 activity are valuable tools for dissecting its biological roles and hold therapeutic potential. This compound has emerged as a unique small molecule that activates PP1, leading to significant downstream cellular effects. This guide provides an in-depth exploration of its mechanism of action.
Core Mechanism: Activation of Protein Phosphatase 1
The primary and direct molecular target of this compound is the catalytic subunit of Protein Phosphatase 1 (PP1). In vitro studies have demonstrated that this compound physically interacts with PP1 and enhances its phosphatase activity.[1]
Quantitative Analysis of PP1 Activation
| Parameter | Value | Cell/System | Reference |
| PP1 Activity | Increased | In vitro | [2] |
Downstream Signaling Pathways and Cellular Effects
The activation of PP1 by this compound initiates a cascade of downstream signaling events, leading to two major, well-documented cellular outcomes: the reactivation of latent HIV-1 and the induction of Neuregulin-1 (NRG-1) expression.
Reactivation of Latent HIV-1
This compound has been shown to be a potent reactivator of latent HIV-1 provirus in various cellular models.[2] This effect is primarily mediated through the modulation of the activity of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb).
The reactivation of latent HIV-1 by this compound involves a counterintuitive activation of CDK9, a kinase, by the phosphatase PP1. The proposed mechanism involves the dephosphorylation of an inhibitory site on CDK9, leading to its activation.
-
This compound Activates PP1: this compound binds to and allosterically activates PP1.
-
PP1 Dephosphorylates CDK9 at Ser175: Activated PP1 is proposed to dephosphorylate CDK9 at Serine 175, an inhibitory phosphorylation site.[3]
-
CDK9 Activation and Autophosphorylation: Dephosphorylation of Ser175 leads to the activation of CDK9. This is followed by an increase in the phosphorylation of activating sites on CDK9, namely Serine 90 and Threonine 186.[2]
-
HIV-1 LTR Activation: Activated CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and other factors, leading to the efficient transcription of the integrated HIV-1 provirus and reactivation from latency.
The PP1 regulatory subunit Sds22 has been implicated in this pathway. This compound treatment leads to an upregulation of Sds22 expression. Sds22 is known to modulate PP1 activity and substrate specificity, and its induction by this compound may play a role in directing PP1 towards CDK9 or other substrates relevant to HIV-1 latency.
| Parameter | Fold Change | Cell Line | Concentration | Reference |
| HIV-1 Luciferase Activity | ~2-3 fold | CEM T cells | 10 µM | |
| HIV-1 Luciferase Activity | ~2-3 fold | Jurkat T cells | 10 µM | |
| HIV-1 Luciferase Activity | ~2-3 fold | THP-1 cells | 10 µM | |
| HIV-1 gag RNA | Increased | ACH-2 cells | 10 µM | |
| HIV-1 env, gag, nef RNA | Increased | PBMCs | 10 µM |
Induction of Neuregulin-1 (NRG-1) Expression
In addition to its effects on HIV-1, this compound has been shown to induce the expression of Neuregulin-1 (NRG-1), a growth factor with important roles in the nervous system and other tissues.
The induction of NRG-1 by this compound is also linked to the activation of PP1 and involves the transcription factor NF-κB.
-
This compound Activates PP1: As in the HIV-1 reactivation pathway, this compound activates PP1.
-
PP1 and CDK9 Redistribution: Deregulation of the PP1/NIPP1 (Nuclear Inhibitor of PP1) holoenzyme, mimicked by this compound, leads to a redistribution of PP1 and CDK9, and an increase in CDK9 Thr-186 phosphorylation.
-
NF-κB Activation: The altered PP1/CDK9 activity leads to the activation of the NF-κB signaling pathway.
-
NRG-1 Promoter Activation: Activated NF-κB binds to the promoter region of the NRG-1 gene, driving its transcription.
| Parameter | Effect | Cell Line | Concentration | Reference |
| NRG-1-derived peptide | Increased abundance | CEM T cells | 10 µM | |
| NRG-1 mRNA | Increased | 84-31 cells (with mNIPP1) | N/A | |
| NRG-1 Promoter Activity | Activated | 84-31 cells (with mNIPP1) | N/A |
Experimental Protocols
Detailed, step-by-step protocols for the experiments that defined the mechanism of action of this compound are not fully available in the public domain. The following sections provide a generalized framework for the key assays based on available information and standard laboratory practices.
In Vitro PP1 Phosphatase Assay
This assay is used to determine the direct effect of this compound on the enzymatic activity of purified PP1.
Methodology:
-
Reaction Mixture Preparation: In a microplate well, combine purified recombinant PP1 enzyme with a suitable assay buffer.
-
Compound Addition: Add this compound (or vehicle control, e.g., DMSO) to the desired final concentration.
-
Substrate Addition: Initiate the reaction by adding a phosphorylated substrate. This can be a generic substrate like p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric (e.g., Malachite Green assay) or fluorescent detection method.
-
Data Analysis: Calculate the increase in PP1 activity in the presence of this compound compared to the vehicle control.
HIV-1 Reactivation Assay
This assay quantifies the ability of this compound to reactivate latent HIV-1 in a cellular model.
Methodology:
-
Cell Culture: Culture a latently infected cell line (e.g., J-Lat, which contains a luciferase reporter in the HIV-1 genome, or ACH-2) or primary CD4+ T cells with latent HIV-1.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control. A positive control, such as a phorbol ester (e.g., PMA) or a histone deacetylase inhibitor (e.g., Vorinostat), should be included.
-
Incubation: Incubate the cells for a period of 24 to 48 hours.
-
Quantification of Reactivation:
-
Luciferase Assay: For reporter cell lines, lyse the cells and measure luciferase activity using a luminometer.
-
p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of HIV-1 transcripts (e.g., gag, env).
-
-
Data Analysis: Normalize the results to a housekeeping gene (for qRT-PCR) or total protein content and calculate the fold induction of HIV-1 reactivation by this compound compared to the vehicle control.
Western Blot Analysis of CDK9 Phosphorylation
This method is used to assess the changes in the phosphorylation status of CDK9 at specific sites upon this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., CEM T cells) with this compound or vehicle for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total CDK9, phospho-CDK9 (Ser90), and phospho-CDK9 (Thr186).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to the total protein signal to determine the relative change in phosphorylation.
Conclusion
This compound represents a significant tool for studying the roles of PP1 in cellular signaling. Its mechanism of action, centered on the activation of PP1, triggers distinct downstream pathways leading to the reactivation of latent HIV-1 and the induction of NRG-1 expression. The paradoxical activation of CDK9 by a phosphatase highlights the complexity of cellular signaling networks. Further research is warranted to fully elucidate the quantitative aspects of this compound's activity and the intricate molecular interactions that govern its downstream effects. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the biology and therapeutic potential of this compound.
References
Smapp1: A Small-Molecule Activator of Protein Phosphatase 1 for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of Smapp1, a novel small-molecule activator of Protein Phosphatase 1 (PP1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical mechanisms of PP1 activation. This document details the role of this compound in key signaling pathways, presents available quantitative data, and outlines experimental protocols for its study.
Introduction to this compound and Protein Phosphatase 1
Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase that plays a critical role in a vast array of cellular processes, including cell cycle progression, signal transduction, and muscle contraction. The activity of PP1 is tightly regulated by a host of interacting proteins that direct its localization and substrate specificity. Small-molecule activators of PP1, such as this compound, represent a promising new class of chemical probes and potential therapeutic agents for diseases where PP1 activity is dysregulated.
This compound has been identified as a potent activator of PP1, demonstrating significant effects in cellular models of HIV-1 latency and in the regulation of Neuregulin-1 (NRG-1) expression. Its ability to modulate PP1 activity offers a unique approach to studying and potentially treating these and other conditions.
Quantitative Data on this compound Activity
While the primary literature identifies this compound as an in vitro activator of PP1, specific quantitative data on its binding affinity and activation kinetics are not extensively detailed in publicly available sources. The following table summarizes the known quantitative information and highlights areas where further research is needed.
| Parameter | Value | Method | Reference |
| PP1 Activation | Characterized as an in vitro activator | Phosphatase activity assays | [1] |
| Binding Affinity (Kd) | Not Reported | - | - |
| EC50 for PP1 Activation | Not Reported | - | - |
| Catalytic Efficiency (kcat/Km) | Not Reported | - | - |
Note: The lack of publicly available, detailed quantitative data for this compound represents a significant knowledge gap. Further biochemical characterization is required to fully understand its potency and mechanism of action.
Key Signaling Pathways Modulated by this compound
This compound, through its activation of PP1, influences critical cellular signaling pathways, most notably in the reactivation of latent HIV-1 and the regulation of Neuregulin-1 expression.
Reactivation of Latent HIV-1
This compound has been shown to reactivate latent HIV-1 provirus by modulating the phosphorylation state of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] PP1, activated by this compound, dephosphorylates CDK9 at serine 175, leading to its activation.[2] Activated CDK9 then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of the HIV-1 genome.[2]
Regulation of Neuregulin-1 (NRG-1) Expression
This compound-mediated activation of PP1 also leads to the upregulation of Neuregulin-1 (NRG-1), a growth factor involved in neurodevelopment and cardiac function. This regulation is dependent on the transcription factor NF-κB. While the precise molecular steps linking PP1 activation to NF-κB are still under investigation, it is proposed that PP1 may dephosphorylate and inactivate an inhibitor of NF-κB, leading to its nuclear translocation and subsequent activation of the NRG-1 promoter.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's activity and its effects on cellular pathways. The following sections provide methodologies for key experiments.
In Vitro PP1 Activity Assay
This protocol is designed to measure the direct effect of this compound on the catalytic activity of purified PP1 using a synthetic phosphopeptide substrate.
Materials:
-
Purified recombinant PP1γ
-
This compound (dissolved in DMSO)
-
Phosphorylase a (as a model substrate)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of each this compound dilution or DMSO (vehicle control) to triplicate wells.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of purified PP1γ (final concentration ~0.5 nM) to each well and incubate for 10 minutes at 30°C to allow for this compound-PP1 interaction.
-
Initiate the phosphatase reaction by adding 10 µL of phosphorylase a (final concentration ~10 µM).
-
Incubate the reaction for 15 minutes at 30°C.
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of phosphate released using a standard curve and determine the fold-activation by this compound relative to the DMSO control.
Cellular Assay for HIV-1 Reactivation
This protocol describes the use of a latently infected T-cell line (e.g., J-Lat) to assess the ability of this compound to induce HIV-1 transcription.
Materials:
-
J-Lat 10.6 cells (or other suitable latently infected cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
Prostratin (positive control)
-
Flow cytometer
-
Anti-HIV-1 Gag antibody (p24) conjugated to a fluorophore
Procedure:
-
Seed J-Lat cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Treat the cells with varying concentrations of this compound, DMSO (vehicle control), or Prostratin.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to standard protocols for intracellular staining.
-
Stain the cells with the fluorescently labeled anti-p24 antibody.
-
Analyze the percentage of p24-positive cells by flow cytometry.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for the study of PP1 function and a potential starting point for the development of novel therapeutics. Its ability to activate PP1 and subsequently modulate downstream signaling pathways in HIV-1 latency and NRG-1 expression highlights the therapeutic promise of this approach.
Future research should focus on:
-
Detailed Biochemical and Biophysical Characterization: Determining the binding kinetics (Kd), activation constants (EC50), and the precise mechanism of this compound-mediated PP1 activation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of this compound in relevant animal models of disease.
-
Elucidation of Downstream Signaling: Further dissecting the molecular links between PP1 activation by this compound and the modulation of pathways such as NF-κB signaling.
By addressing these key areas, the full potential of this compound and other PP1 activators as both research tools and therapeutic agents can be realized.
References
The Role of Smapp1 in HIV-1 Latency Reversal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to a cure. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs) to expose infected cells to the immune system. This technical guide provides an in-depth overview of Smapp1 (Small Molecule Activator of Protein Phosphatase 1), a novel LRA that targets the host cellular protein phosphatase-1 (PP1). We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a sulfonamide-containing small molecule identified from a chemical library for its ability to induce HIV-1 transcription.[1] It represents a novel class of LRAs that function by modulating the activity of a key cellular enzyme, PP1, which is known to regulate HIV-1 transcription.[1][2] Unlike many other LRAs that can cause global T-cell activation, this compound offers a more targeted approach to reversing HIV-1 latency.[1]
Mechanism of Action
This compound's primary mechanism of action involves its direct interaction with PP1. This interaction leads to a cascade of events that ultimately enhances the transcription of the latent HIV-1 provirus.
Binding to Protein Phosphatase-1 (PP1)
This compound binds to a non-catalytic, C-terminal pocket of the PP1α subunit.[1] This binding is characterized by a moderate affinity, as determined by surface plasmon resonance. The interaction with PP1 is crucial for its downstream effects on HIV-1 transcription.
Modulation of CDK9 Phosphorylation
The binding of this compound to PP1 is thought to transiently disengage PP1 from its substrate, Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is essential for HIV-1 transcriptional elongation. By inhibiting the dephosphorylation of CDK9 by PP1, this compound treatment leads to an increase in the phosphorylation of specific residues on CDK9, namely Serine 90 and Threonine 186. This hyper-phosphorylation enhances the kinase activity of CDK9, promoting transcriptional elongation from the HIV-1 long terminal repeat (LTR) and leading to the reactivation of the latent provirus.
Upregulation of P-TEFb and PP1-Related Proteins
Proteomic analysis of T-cells treated with this compound has shown an upregulation of proteins related to P-TEFb and PP1, including the PP1 regulatory subunit Sds22. This suggests that this compound may also influence the broader cellular environment to favor HIV-1 transcription.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Binding Affinity and Activity of this compound
| Parameter | Value | Method | Cell/System | Reference |
| Binding Affinity (Kd) to PP1 | 183 μM | Surface Plasmon Resonance | Recombinant PP1 protein | |
| PP1 Activity | Increased | In vitro phosphatase assay | Recombinant substrate |
Table 2: Efficacy of this compound in HIV-1 Latency Reversal in Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Effect | Assay | Reference |
| CEM T cells (single-round infection) | 1-50 μM | 24 h | Dose-dependent increase in HIV-1 replication | Luciferase Assay | |
| Latently infected Jurkat T cells | 5-20 μM | 48 h | Dose-dependent increase in HIV-1 activation | Luciferase Assay | |
| Latently infected THP-1 cells | 5-20 μM | 48 h | Dose-dependent increase in HIV-1 activation | Luciferase Assay | |
| Chronically infected ACH-2 cells | 1-20 μM | 36-48 h | Moderate activation of HIV-1 transcription | Luciferase Assay |
Table 3: Efficacy of this compound in Primary Cells
| Cell Type | This compound Concentration | Incubation Time | Effect | Assay | Reference |
| PBMCs from healthy donors (single-round infection) | 1-50 μM | 24 h | Increased HIV-1 infection | Luciferase Assay | |
| Latently infected primary CD4+ T cells | 5 μM | Not specified | Increased HIV-1 activation | GFP Expression |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Single-Round HIV-1 Infection Assay in CEM T-cells
This assay is used to assess the effect of this compound on a single cycle of HIV-1 replication.
Materials:
-
CEM T-cells
-
VSVG-pseudotyped pNL4-3.Luc.R-E- (HIV-1 Luc) virus
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
-
96-well plates
Procedure:
-
Seed CEM T-cells in a 96-well plate at a density of 5 x 104 cells per well.
-
Infect the cells with VSVG-pseudotyped HIV-1 Luc virus for 18 hours.
-
After 18 hours, remove the virus-containing medium and wash the cells with PBS.
-
Add fresh RPMI medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 20, 50 μM) or DMSO as a vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
To assess cytotoxicity, perform a trypan blue exclusion assay or a similar viability assay in parallel.
HIV-1 Reactivation Assay in Latently Infected Jurkat T-cells
This protocol is designed to measure the ability of this compound to reactivate latent HIV-1 in a T-cell line model of latency.
Materials:
-
Latently infected Jurkat T-cells (e.g., J-Lat 10.6)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Luciferase Assay System or Flow Cytometer for GFP-based reporters
-
96-well plates
Procedure:
-
Plate the latently infected Jurkat T-cells in a 96-well plate at a density of 1 x 105 cells per well.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 μM) or DMSO as a control. A positive control such as TNF-α or a phorbol ester can also be included.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity as described in Protocol 4.1.
-
If using a GFP reporter, harvest the cells, wash with PBS, and analyze GFP expression by flow cytometry.
Western Blot for CDK9 Phosphorylation
This method is used to detect changes in the phosphorylation status of CDK9 upon this compound treatment.
Materials:
-
T-cell line (e.g., Jurkat)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CDK9 (Ser90), anti-phospho-CDK9 (Thr186), anti-total CDK9, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture T-cells to a sufficient density and treat with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells, wash with cold PBS, and lyse on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total CDK9.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes related to this compound.
Caption: this compound signaling pathway in HIV-1 latency reversal.
Caption: General experimental workflow for evaluating this compound.
Challenges and Future Directions
While this compound has shown promise as an LRA, there are challenges to its clinical development. The compound has demonstrated low solubility and stability, which could limit its bioavailability in vivo. To address this, nanoparticle-based delivery systems for this compound are being explored to improve its pharmacokinetic properties.
Future research should focus on:
-
Optimizing the chemical structure of this compound to improve its potency, solubility, and stability.
-
Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound and its formulations.
-
Investigating the potential for synergistic effects when this compound is combined with other LRAs or with immunotherapies.
Conclusion
This compound is a novel and promising LRA that targets the host protein PP1 to reactivate latent HIV-1. Its distinct mechanism of action, which involves the modulation of CDK9 phosphorylation, offers a targeted approach to reversing latency. The data presented in this technical guide highlight its potential, while also acknowledging the need for further development to overcome its current limitations. Continued research into this compound and similar compounds will be crucial in the ongoing effort to develop a curative therapy for HIV-1.
References
Smapp1's effect on cellular signaling pathways.
- 1. In vivo convergence of BMP and MAPK signaling pathways: impact of differential Smad1 phosphorylation on development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHLPP1 splice variants differentially regulate AKT and PKCα signaling in hippocampal neurons: characterization of PHLPP proteins in the adult hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Smapp1: A Novel Small Molecule Activator of Protein Phosphatase 1 with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Smapp1 (Small molecule activator of protein phosphatase 1) is a novel sulfonamide-containing compound identified through chemical library screening as a potent activator of Protein Phosphatase 1 (PP1).[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological effects of this compound, with a focus on its role in the reactivation of latent Human Immunodeficiency Virus Type 1 (HIV-1) and the induction of Neuregulin-1 (NRG-1) expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and related compounds.
Discovery and Development
This compound was discovered through the screening of a chemical library of isoquinoline-based compounds designed to target the non-catalytic RVxF-binding site of PP1.[2] Initial screening efforts identified compounds that inhibited HIV-1 transcription.[2] However, subsequent modifications to the chemical scaffold led to the synthesis of a novel library of 38 compounds, from which this compound was identified as an effective activator of HIV-1 transcription.[2]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C27H25N5O5S2 |
| Molecular Weight | 563.65 g/mol |
| CAS Number | 327081-00-5 |
Mechanism of Action
This compound functions as a direct activator of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a multitude of cellular processes.[1] By activating PP1, this compound influences the phosphorylation state of downstream targets, leading to its observed biological effects.
Reactivation of Latent HIV-1
The primary mechanism by which this compound reactivates latent HIV-1 involves the modulation of Cyclin-Dependent Kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb is essential for the elongation of HIV-1 transcripts. This compound-mediated activation of PP1 leads to an increase in the phosphorylation of CDK9 at its Serine 90 and Threonine 186 residues. This phosphorylation event enhances CDK9 activity, which in turn promotes the transcription of the latent HIV-1 provirus, leading to viral replication.
Induction of Neuregulin-1 (NRG-1) Expression
Proteomic analysis of CEM T cells treated with this compound revealed a significant upregulation of Neuregulin-1 (NRG-1), a growth factor involved in various cellular processes, including cell survival and differentiation. The precise mechanism by which PP1 activation by this compound leads to increased NRG-1 expression is still under investigation but is thought to involve the regulation of transcription factors downstream of PP1.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on HIV-1 Transcription and Cell Viability
| Cell Line | This compound Concentration (µM) | Fold Increase in HIV-1 Transcription | Cell Viability (%) |
| CEM-HIV-Luc | 1 | ~1.2 | >95 |
| CEM-HIV-Luc | 10 | ~1.5 | >95 |
| ACH-2 | 10 | ~2.5 | >95 |
| J-Lat 10.6 | 10 | ~2.0 | >95 |
Data extracted from "Reactivation of latent HIV-1 provirus via targeting protein phosphatase-1".
Table 2: Effect of Nanoparticle-Packaged this compound on HIV-1 Transcription and Cell Viability in CEM T cells
| This compound-NP Concentration (µM) | Fold Increase in HIV-1 Transcription | Cell Viability (%) |
| 1 | ~1.5 | ~90 |
| 10 | ~1.5 | ~70 |
Data extracted from "Activation of HIV-1 with Nanoparticle-Packaged Small-Molecule Protein Phosphatase-1-Targeting Compound".
Experimental Protocols
In Vitro PP1 Activity Assay
This protocol describes the measurement of PP1 activity in the presence of this compound using a colorimetric assay.
-
Reagents:
-
Recombinant PP1 enzyme
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant PP1.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the PP1-containing reaction mixture to the wells.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding pNPP substrate to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate PP1 activity relative to the DMSO control.
-
HIV-1 Reactivation Assay in Latently Infected Cells
This protocol details the procedure for assessing the ability of this compound to reactivate latent HIV-1 in cell lines like ACH-2 or J-Lat.
-
Cell Culture and Treatment:
-
Culture latently infected cells (e.g., ACH-2) in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., TNF-α) for 24-48 hours.
-
-
Quantification of Viral Reactivation:
-
p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 antigen using a commercially available ELISA kit according to the manufacturer's instructions.
-
Luciferase Assay (for reporter cell lines like CEM-HIV-Luc): Lyse the cells and measure luciferase activity using a luciferase assay system.
-
Proteomic Analysis of this compound-Treated Cells
This protocol outlines the general steps for identifying changes in the proteome of cells treated with this compound using mass spectrometry.
-
Sample Preparation:
-
Treat cells (e.g., CEM T cells) with this compound (10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.
-
-
Mass Spectrometry:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database (e.g., Swiss-Prot) to identify the proteins.
-
Quantify the relative abundance of proteins between this compound-treated and control samples using label-free or label-based quantification methods.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: this compound mechanism of action.
Caption: Experimental workflow for HIV-1 reactivation assay.
References
Understanding the Structure-Activity Relationship of Smapp1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Smapp1
This compound is a small-molecule activator of Protein Phosphatase 1 (PP1), a crucial serine/threonine phosphatase involved in a myriad of cellular processes.[1][2][3] Its ability to modulate PP1 activity makes it a significant tool for studying cellular signaling and a potential starting point for therapeutic development. Notably, this compound has been observed to induce the transcription of the latent HIV-1 provirus in T cells, suggesting its potential role in "shock and kill" strategies for HIV eradication.[1][4] Furthermore, studies have shown that this compound treatment in CEM T cells leads to an increased expression of Neuregulin-1 (NRG-1), a growth factor implicated in various signaling pathways.
Core Target: Protein Phosphatase 1 (PP1)
To comprehend the activity of this compound, it is essential to understand its direct target, PP1. PP1 is a highly conserved enzyme that plays a central role in regulating a vast array of cellular functions, including glycogen metabolism, muscle contraction, cell cycle progression, and neuronal activity. The catalytic subunit of PP1 (PP1c) does not function in isolation; instead, it forms holoenzymes by associating with a diverse set of over fifty regulatory subunits, often referred to as RIPPOs (Regulatory Interactors of Protein Phosphatase One). These regulatory subunits are critical for dictating the subcellular localization and substrate specificity of PP1, thereby ensuring precise control over its phosphatase activity.
The regulation of PP1 is a complex process, often involving the phosphorylation of its regulatory subunits. For instance, the activation of Protein Kinase A (PKA) can lead to the phosphorylation of DARPP-32 and Inhibitor-1, transforming them into potent inhibitors of PP1. Conversely, signaling pathways such as the one initiated by insulin can promote the activation of specific PP1 holoenzymes, for example, those targeted to glycogen.
Downstream Effects: The this compound-NRG-1 Axis
A significant observed downstream effect of this compound-mediated PP1 activation is the induction of Neuregulin-1 (NRG-1) expression. NRG-1 is a growth factor that signals through the ErbB family of receptor tyrosine kinases, including ErbB2 and ErbB4. The binding of NRG-1 to its receptors initiates a cascade of downstream signaling events, prominently featuring the PI3K/Akt and MAPK/Erk pathways. These pathways are fundamental to regulating cell proliferation, survival, and differentiation. The upregulation of NRG-1 has been noted in conditions such as non-small-cell lung cancer, where it is linked to tumor progression.
Summary of this compound Activity
| Activity | Observed Effect | Cellular Context | Reference |
| Primary Target | Activation of Protein Phosphatase 1 (PP1) | In vitro and cellular systems | |
| HIV-1 Latency | Induces transcription of latent HIV-1 provirus | Latently infected T cells | |
| CDK9 Phosphorylation | Increases phosphorylation of Ser90 and Thr186 residues | Cellular systems | |
| Gene Expression | Induces expression of Neuregulin-1 (NRG-1) | CEM T cells |
Visualizing the Signaling Pathways
To illustrate the molecular interactions influenced by this compound, the following diagrams depict the general regulatory cycle of its target, PP1, and the subsequent signaling cascade initiated by the this compound-induced expression of NRG-1.
Caption: General Regulatory Cycle of Protein Phosphatase 1 (PP1).
Caption: this compound-Induced Neuregulin-1 (NRG-1) Signaling Pathway.
Experimental Protocols for Studying this compound and Similar Molecules
While specific protocols for this compound are not extensively detailed in the public domain, the following methodologies are standard for characterizing small-molecule activators of phosphatases.
In Vitro Phosphatase Activity Assay
-
Objective: To quantify the direct effect of the small molecule on the catalytic activity of the target phosphatase.
-
Methodology:
-
Recombinant purified PP1 catalytic subunit is incubated with a synthetic phosphopeptide substrate.
-
The reaction is initiated in a buffer system compatible with phosphatase activity.
-
A range of concentrations of this compound (or the test compound) is added to the reaction wells.
-
The release of free phosphate is measured over time, typically using a colorimetric method such as a malachite green-based assay.
-
Data is plotted as reaction velocity versus compound concentration to determine parameters like EC50.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding of the small molecule to the target protein in a cellular context.
-
Methodology:
-
Intact cells or cell lysates are incubated with the small molecule or a vehicle control.
-
The samples are heated to a range of temperatures, causing protein denaturation and aggregation.
-
After cooling and centrifugation to remove aggregated proteins, the amount of soluble target protein (PP1) remaining is quantified by Western blotting or mass spectrometry.
-
Binding of the small molecule is expected to stabilize the protein, resulting in a higher melting temperature compared to the control.
-
Global Phosphoproteomics
-
Objective: To identify the downstream signaling pathways affected by the activation of the phosphatase.
-
Methodology:
-
Cells (e.g., LNCaP or CEM T cells) are treated with the small molecule or a DMSO control for a defined period.
-
Cells are lysed in the presence of phosphatase and protease inhibitors.
-
Proteins are extracted, digested (e.g., with trypsin), and phosphopeptides are enriched using techniques like titanium dioxide or immobilized metal affinity chromatography (IMAC).
-
Enriched phosphopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative analysis is performed to identify changes in the phosphorylation status of thousands of proteins, revealing the cellular pathways modulated by the compound.
-
Gene Expression Analysis
-
Objective: To determine the effect of the small molecule on the transcription of target genes.
-
Methodology:
-
Cells are treated with the small molecule or a vehicle control.
-
Total RNA is extracted from the cells.
-
The expression levels of specific genes (e.g., NRG-1) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
For a broader view, RNA sequencing (RNA-seq) can be employed to analyze changes across the entire transcriptome.
-
References
Beyond HIV: A Technical Guide to the Therapeutic Potential of SMAC Mimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Originally investigated for their role in sensitizing cancer cells to apoptosis, small molecule Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are emerging as a versatile class of therapeutics with potential applications extending far beyond oncology. These compounds function by targeting Inhibitor of Apoptosis Proteins (IAPs), key regulators of cellular life and death decisions. By mimicking the endogenous IAP antagonist, SMAC/DIABLO, these drugs can effectively induce programmed cell death in pathological cells and modulate inflammatory signaling pathways. This technical guide provides a comprehensive overview of the core therapeutic applications of SMAC mimetics beyond their initial antiviral focus, with a particular emphasis on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.
Core Mechanism of Action: IAP Antagonism
SMAC mimetics exert their therapeutic effects primarily by antagonizing the function of IAP proteins, most notably X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These IAPs are frequently overexpressed in various diseases, contributing to pathogenesis by inhibiting apoptosis and promoting pro-survival signaling.
SMAC mimetics, by binding to the Baculovirus IAP Repeat (BIR) domains of IAPs, disrupt their ability to inhibit caspases, the key executioners of apoptosis. This leads to the activation of both the intrinsic and extrinsic apoptotic pathways. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation has a dual effect: it further relieves the inhibition of caspases and it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway, which can have both pro-apoptotic and immunomodulatory consequences.
Therapeutic Applications in Oncology
The most extensively studied application of SMAC mimetics is in cancer therapy. Their ability to induce apoptosis in tumor cells, both as monotherapy and in combination with other anti-cancer agents, has been demonstrated in a wide range of solid and hematological malignancies.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data for several SMAC mimetics that have been evaluated in preclinical and clinical settings.
Table 1: Binding Affinities (Ki, nM) of Selected SMAC Mimetics for IAP Proteins
| Compound | XIAP BIR3 | cIAP1 BIR3 | cIAP2 BIR3 | Reference |
| Birinapant (TL32711) | 45 | <1 | - | [1] |
| LCL161 | Similar affinity to XIAP, cIAP1, and cIAP2 | Similar affinity to XIAP, cIAP1, and cIAP2 | Similar affinity to XIAP, cIAP1, and cIAP2 | [2] |
| GDC-0152 | 28 | 17 | 43 | [1] |
| AT-406 (Debio 1143) | 66.4 | 1.9 | 5.1 | [3] |
Table 2: In Vitro Efficacy of SMAC Mimetics in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Birinapant | MDA-MB-231 (Breast) | Cell Viability | ~10 nM (with TNFα) | [4] |
| GDC-0152 | MDA-MB-231 (Breast) | Apoptosis Induction | ~50 nM | |
| LCL161 | Multiple Myeloma Lines | Cell Viability | 1-10 µM | |
| AT-406 | HCT116 (Colon) | Apoptosis Induction | ~100 nM |
Table 3: Overview of Selected Clinical Trials of SMAC Mimetics in Oncology
| Compound | Phase | Cancer Type | Outcome Highlights | Reference |
| Birinapant | II | Acute Myeloid Leukemia | Limited single-agent activity, better outcomes in combination | |
| LCL161 | I/II | Solid Tumors & Lymphoma | Well-tolerated, evidence of target engagement | |
| GDC-0152 | I | Solid Tumors & Lymphoma | Favorable safety profile, two complete remissions reported | |
| AT-406 | I | Solid Tumors | Tumor regression observed in a patient with colon cancer |
Signaling Pathways in SMAC Mimetic-Induced Cancer Cell Death
The antitumor activity of SMAC mimetics is mediated through the induction of programmed cell death, primarily apoptosis and, in some contexts, necroptosis.
In apoptosis-resistant cancer cells, particularly those with compromised caspase-8 function, SMAC mimetics can induce an alternative form of programmed cell death called necroptosis.
Potential Applications in Inflammatory Diseases
Emerging evidence suggests that SMAC mimetics can modulate inflammatory responses, opening up therapeutic avenues for chronic inflammatory diseases. Their mechanism in this context is complex, involving the regulation of macrophage polarization and cytokine production.
Some studies have shown that SMAC mimetics can promote a shift from an anti-inflammatory M2 macrophage phenotype to a pro-inflammatory M1 phenotype. This could be beneficial in conditions where a robust inflammatory response is required to clear pathogens or malignant cells. Conversely, by inducing apoptosis in pro-inflammatory M1 macrophages, SMAC mimetics could also have anti-inflammatory effects in diseases characterized by excessive M1-driven inflammation.
Exploratory Research in Neurodegenerative Diseases
The role of IAPs and the therapeutic potential of SMAC mimetics in neurodegenerative diseases are still in the early stages of investigation. However, given that apoptosis is a key contributor to neuronal cell death in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), targeting IAPs is a rational therapeutic strategy.
-
Alzheimer's Disease: Studies have shown that the levels of certain IAPs, such as NAIP, are decreased in the brains of Alzheimer's patients, suggesting a compromised ability to inhibit apoptosis.
-
Parkinson's Disease: In Parkinson's disease, the S-nitrosylation of XIAP has been shown to impair its anti-apoptotic function, contributing to neuronal demise.
-
Amyotrophic Lateral Sclerosis (ALS): Overexpression of XIAP has demonstrated beneficial effects in a mouse model of ALS, extending survival.
While direct studies of SMAC mimetics in these diseases are limited, the existing evidence on the role of IAPs provides a strong rationale for future preclinical investigations.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of SMAC mimetics.
Cell Viability and Apoptosis Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures ATP levels as an indicator of metabolically active cells.
-
Protocol Outline:
-
Plate cells in a 96-well plate and treat with varying concentrations of the SMAC mimetic for the desired time.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
2. Caspase-Glo® 3/7 Assay:
-
Principle: Measures caspase-3 and -7 activity, key executioner caspases in apoptosis.
-
Protocol Outline:
-
Plate cells and treat as described for the cell viability assay.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence.
-
3. Western Blotting for Apoptosis Markers:
-
Principle: Detects the cleavage of key apoptotic proteins, such as PARP and caspases.
-
Protocol Outline:
-
Treat cells with the SMAC mimetic, harvest, and lyse to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cleaved PARP, cleaved caspase-3, etc.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Studies
Experimental Workflow for a Murine Xenograft Model:
Conclusion and Future Directions
SMAC mimetics represent a promising class of targeted therapeutics with a well-defined mechanism of action. While their development has been most advanced in oncology, their potential to modulate cell death and inflammation opens up exciting possibilities for the treatment of a broader range of diseases. Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to SMAC mimetic therapy.
-
Combination Strategies: Exploring synergistic combinations with other targeted therapies, immunotherapies, and standard-of-care treatments.
-
Neurodegenerative and Inflammatory Diseases: Conducting rigorous preclinical studies to validate the therapeutic potential of SMAC mimetics in these underexplored areas.
-
Next-Generation Compounds: Developing novel SMAC mimetics with improved selectivity, potency, and pharmacokinetic properties.
The continued investigation of these versatile compounds holds significant promise for addressing unmet medical needs across multiple therapeutic areas.
References
The Pivotal Role of Protein Phosphatase 1 in Viral Transcription and the Modulatory Influence of Smapp1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Phosphatase 1 (PP1), a major eukaryotic serine/threonine phosphatase, is a critical regulator of numerous cellular processes, including transcription. Its substrate specificity is dictated by a diverse array of regulatory and interacting proteins. A growing body of evidence reveals that numerous viruses have evolved sophisticated mechanisms to hijack the host cell's PP1 for their own transcriptional needs, making PP1 a key virus-host interaction factor. This guide provides a comprehensive overview of the multifaceted role of PP1 in the transcription of various viruses, including HIV-1, Ebola virus, and Respiratory Syncytial Virus. Furthermore, it delves into the influence of Smapp1, a small-molecule activator of PP1, on viral transcription, particularly in the context of HIV-1 latency. This document also furnishes detailed experimental protocols and quantitative data to facilitate further research and the development of novel host-targeted antiviral strategies.
The Central Role of PP1 in Cellular and Viral Transcription
Protein Phosphatase 1 is a ubiquitously expressed phosphatase that does not exist as a free catalytic subunit but rather in complex with a vast number of PP1-interacting proteins (PIPs), also known as Regulatory Interactors of Protein Phosphatase One (RIPPO). These RIPPOs guide PP1 to specific subcellular locations and substrates, thereby controlling its activity and ensuring substrate specificity. Viruses, being obligate intracellular parasites, frequently exploit this host machinery. They can either encode their own viral RIPPOs or their proteins can act as substrates for PP1, manipulating the host's phosphorylation-dephosphorylation dynamics to promote viral gene expression and replication.
HIV-1 Transcription and PP1
The Human Immunodeficiency Virus-1 (HIV-1) presents a classic example of PP1 hijacking. The viral trans-activator of transcription (Tat) protein is essential for robust viral gene expression from the integrated provirus. Tat functions by recruiting the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates the C-terminal domain of RNA Polymerase II, leading to efficient transcriptional elongation.
Recent studies have identified PP1 as a crucial host factor in this process. The HIV-1 Tat protein itself acts as a viral RIPPO, binding directly to PP1 and translocating it to the nucleus. This interaction is critical for Tat-mediated transcription. While the precise mechanism is still under investigation, it is proposed that PP1 may dephosphorylate CDK9, a component of P-TEFb, or other factors to enhance transcriptional activity. This strategic recruitment of a host phosphatase by a viral protein underscores the intricate interplay between HIV-1 and the host cellular machinery.[1][2][3]
Filoviruses (Ebola and Marburg) and PP1-mediated Transcriptional Control
For Ebola virus (EBOV) and the related Marburg virus, the viral protein VP30 is a key transcription activation factor that must be in a dephosphorylated state to be active. The host phosphatase PP1, along with PP2A, has been identified as the enzyme responsible for dephosphorylating VP30.[4][5] Inhibition of PP1 leads to hyperphosphorylation of VP30, rendering it inactive and consequently blocking viral transcription. This reliance on a host phosphatase for the activation of a critical viral transcription factor highlights a potential therapeutic vulnerability.
Respiratory Syncytial Virus (RSV) and the P-PP1-M2-1 Axis
Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections, also manipulates host PP1 to regulate its transcription. The RSV phosphoprotein (P) acts as a scaffold, recruiting the cellular PP1 to the viral transcription factor M2-1. M2-1 requires cyclic dephosphorylation to function efficiently as a transcription antiterminator. By hijacking PP1, the RSV P protein ensures the dephosphorylation of M2-1, a crucial step for robust viral transcription.
This compound: A Small-Molecule Modulator of PP1 and its Impact on HIV-1 Latency
The establishment of a latent reservoir of integrated HIV-1 provirus in resting CD4+ T cells is a major barrier to curing HIV-1 infection. These latently infected cells are transcriptionally silent and thus invisible to the immune system and unresponsive to most antiretroviral therapies. One promising strategy to eradicate this reservoir is the "kick-and-kill" approach, which involves reactivating the latent provirus to make the infected cells susceptible to elimination.
This compound (small-molecule activator of PP1) is a novel sulfonamide-containing compound that has been identified as an activator of HIV-1 transcription. This compound targets PP1 and induces its activity, leading to the reactivation of latent HIV-1 provirus. This effect is thought to be mediated through the upregulation of CDK9 phosphorylation, a key event in HIV-1 transcriptional activation. The ability of this compound to reactivate latent HIV-1 without causing global T-cell activation makes it a promising candidate for "kick-and-kill" strategies.
Quantitative Data on PP1 and this compound's Influence on Viral Transcription
The following tables summarize the available quantitative data from various studies, illustrating the impact of modulating PP1 activity on viral transcription.
| Virus | Modulator | Experimental System | Observed Effect on Transcription/Replication | Fold Change/IC50/EC50 | Citation |
| Ebola Virus | 1E7-03 (PP1 Inhibitor) | EBOV Minigenome Assay (293T cells) | Inhibition of minigenome transcription | ~3-fold inhibition compared to DMSO control | |
| HIV-1 | This compound (PP1 Activator) | VSVG-pseudotyped HIV-1 infected CEM T cells | Induction of HIV-1 transcription | ~50% induction at 1-10 µM | |
| RSV | PP1 Overexpression | RSV Minigenome Assay (BSRT7/5 cells) | Dose-dependent inhibition of RNA polymerase activity | Significant decrease in luciferase activity with increasing amounts of PP1 plasmid | |
| Rift Valley Fever Virus | 1E7-03 (PP1 Inhibitor) | RVFV-infected cells | Decreased viral titers | Data not quantified as IC50 | |
| HIV-1 | 1E7-03 (PP1 Inhibitor) | HIV-1 infected cells | Inhibition of HIV-1 replication | IC50 significantly lower than the parent compound 1H4 |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Analyze Protein-Protein Interactions
This protocol is designed to investigate the interaction between a viral protein (bait) and a host protein like PP1 (prey).
Materials:
-
Cell lysate from virus-infected or transfected cells
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the bait-specific antibody or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads and incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with Wash Buffer.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluate by Western blotting using antibodies against both the bait and prey proteins.
In Vitro Phosphatase Assay
This assay measures the ability of PP1 to dephosphorylate a specific viral protein substrate.
Materials:
-
Recombinant purified PP1
-
Phosphorylated viral protein substrate
-
Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM MnCl2)
-
Malachite green solution or other phosphate detection reagent
Procedure:
-
Reaction Setup: In a microplate, combine the Phosphatase Assay Buffer, the phosphorylated substrate, and any inhibitors or activators (like this compound).
-
Initiate Reaction: Add recombinant PP1 to start the dephosphorylation reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping agent (e.g., EDTA).
-
Phosphate Detection: Add the malachite green reagent and measure the absorbance at the appropriate wavelength to quantify the amount of free phosphate released.
-
Data Analysis: Calculate the specific activity of PP1 based on the amount of phosphate released per unit time.
Luciferase Reporter Assay for Viral Promoter Activity
This assay quantifies the effect of PP1 modulation on the transcriptional activity of a viral promoter.
Materials:
-
Luciferase reporter plasmid containing the viral promoter of interest upstream of the luciferase gene.
-
Expression plasmid for a viral transactivator (if required, e.g., HIV-1 Tat).
-
Plasmids for overexpressing or knocking down PP1, or small molecules like this compound.
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell line suitable for transfection and viral gene expression.
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
Procedure:
-
Transfection: Co-transfect cells with the viral promoter-luciferase reporter, the control reporter, and the experimental plasmids (e.g., PP1 expression vector) or treat with the small molecule.
-
Incubation: Culture the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same sample using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between different experimental conditions.
Visualizations of Pathways and Workflows
Signaling Pathway: HIV-1 Tat Hijacking of Host PP1
Caption: HIV-1 Tat recruits host PP1 to the nucleus, promoting viral transcription. This compound activates PP1.
Experimental Workflow: Co-Immunoprecipitation
Caption: A streamlined workflow for Co-Immunoprecipitation to identify protein-protein interactions.
Logical Relationship: this compound's Role in HIV-1 Latency Reversal
Caption: this compound activates PP1, leading to the reactivation of latent HIV-1, a key step for eradication.
Conclusion and Future Directions
The host phosphatase PP1 has emerged as a central player in the transcriptional regulation of a diverse range of viruses. Its manipulation by viral proteins to create a cellular environment conducive to viral gene expression represents a common evolutionary strategy. This reliance on a host factor also presents a compelling opportunity for the development of broad-spectrum antiviral therapeutics. Small molecules that either inhibit or activate specific PP1 holoenzyme interactions, such as the PP1 inhibitor 1E7-03 or the activator this compound, showcase the potential of this approach. Future research should focus on elucidating the precise molecular mechanisms by which different viruses recruit and utilize PP1, and on developing more potent and specific modulators of PP1 activity for therapeutic intervention. A deeper understanding of the complex interplay between PP1 and viral transcription will be instrumental in designing the next generation of host-targeted antiviral drugs.
References
- 1. Role of Protein Phosphatase 1 in Dephosphorylation of Ebola Virus VP30 Protein and Its Targeting for the Inhibition of Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Phosphatase 1–Targeting Small-Molecule C31 Inhibits Ebola Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Ebola Virus NP Binding to Host Protein Phosphatase-1 Regulates Capsid Formation - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Smapp1 and Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research concerning the Stromal Membrane-Associated Protein 1 (Smapp1), a protein encoded by the SMAP1 gene. This compound is a crucial regulator of intracellular membrane trafficking, primarily through its function as a GTPase-activating protein (GAP) for ADP-ribosylation factor 6 (Arf6). This document details the molecular functions of this compound, its role in signaling pathways, and its gene expression profile. Furthermore, it provides detailed experimental protocols for the study of this compound and presents quantitative data and visualizations to facilitate a deeper understanding of its biological significance. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and cellular biology.
Introduction to this compound
Stromal Membrane-Associated Protein 1 (this compound), also known as Small ArfGAP 1, is a type II membrane glycoprotein that plays a significant role in the regulation of clathrin-dependent endocytosis.[1] Initially identified for its potential involvement in the erythropoietic stimulatory activity of stromal cells, further research has elucidated its function as a specific GTPase-activating protein for Arf6.[1] this compound is ubiquitously expressed across various human tissues and is implicated in fundamental cellular processes, including membrane trafficking and potentially in the pathogenesis of certain diseases.
Gene and Protein Characteristics
-
Gene Location: The human SMAP1 gene is located on chromosome 6q13.
-
Protein Isoforms: Alternative splicing of the SMAP1 gene results in multiple transcript variants, leading to different protein isoforms.
-
Molecular Function: The primary molecular function of this compound is its GTPase-activating protein (GAP) activity towards Arf6. This activity is critical for the regulation of vesicle budding in clathrin-mediated endocytosis. This compound also exhibits clathrin binding capabilities.
Quantitative Gene Expression of this compound
The Genotype-Tissue Expression (GTEx) project provides valuable insights into the expression of SMAP1 across a wide range of human tissues. The following table summarizes the median gene expression levels in selected tissues, represented as Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Adipose - Subcutaneous | 15.6 |
| Adrenal Gland | 21.3 |
| Artery - Aorta | 12.9 |
| Brain - Cortex | 18.4 |
| Breast - Mammary Tissue | 14.8 |
| Cells - EBV-transformed lymphocytes | 25.1 |
| Colon - Transverse | 19.7 |
| Esophagus - Mucosa | 22.5 |
| Heart - Left Ventricle | 9.8 |
| Kidney - Cortex | 17.2 |
| Liver | 11.5 |
| Lung | 19.9 |
| Muscle - Skeletal | 8.7 |
| Nerve - Tibial | 23.6 |
| Ovary | 20.1 |
| Pancreas | 16.3 |
| Pituitary | 24.5 |
| Prostate | 19.1 |
| Skin - Sun Exposed (Lower leg) | 13.2 |
| Small Intestine - Terminal Ileum | 20.8 |
| Spleen | 22.7 |
| Stomach | 18.9 |
| Testis | 26.4 |
| Thyroid | 28.1 |
| Uterus | 17.5 |
| Vagina | 21.9 |
| Whole Blood | 10.2 |
Data is sourced from the GTEx Portal and represents a selection of tissues for illustrative purposes.
This compound Signaling Pathway
This compound functions as a critical regulator in the Arf6-mediated signaling pathway that governs clathrin-dependent endocytosis. The pathway can be summarized as follows: Arf6, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state. In its active state, Arf6 recruits effector proteins to the plasma membrane, initiating the formation of clathrin-coated pits. This compound accelerates the intrinsic GTPase activity of Arf6, promoting the hydrolysis of GTP to GDP. This inactivation of Arf6 is a crucial step for the scission of the clathrin-coated vesicle from the plasma membrane.
Caption: this compound-mediated regulation of Arf6 in clathrin-dependent endocytosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound.
This compound Overexpression in Mammalian Cells
This protocol describes the transient overexpression of this compound in a mammalian cell line (e.g., HEK293T or HeLa).
Materials:
-
This compound expression plasmid (e.g., pCMV-SMAP1-FLAG)
-
Mammalian cell line of choice
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Plasmid DNA Preparation: Dilute 2.5 µg of the this compound expression plasmid in 125 µL of Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 250 µL of DNA-lipid complex dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Protein Extraction and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors. The overexpression of this compound can be confirmed by Western blotting using an anti-Smapp1 or anti-FLAG antibody.
siRNA-Mediated Knockdown of this compound
This protocol outlines the procedure for reducing endogenous this compound expression using small interfering RNA (siRNA).[2][3][4]
Materials:
-
Validated this compound siRNA and a non-targeting control siRNA
-
RNAi transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of choice
-
Complete growth medium without antibiotics
-
6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute 20 pmol of this compound siRNA or control siRNA in 100 µL of Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature.
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Analysis of Knockdown Efficiency: Harvest the cells and assess the knockdown efficiency at the mRNA level using qRT-PCR or at the protein level using Western blotting.
In Vitro Arf6 GAP Activity Assay
This assay measures the ability of this compound to stimulate the GTPase activity of Arf6.
Materials:
-
Purified recombinant Arf6 protein
-
Purified recombinant this compound protein (or a cell lysate containing overexpressed this compound)
-
[γ-³²P]GTP
-
GTPγS (non-hydrolyzable GTP analog, for positive control)
-
GDP (for negative control)
-
GAP assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
TLC running buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager or scintillation counter
Procedure:
-
Loading of Arf6 with [γ-³²P]GTP: In a microcentrifuge tube, incubate 1 µM of Arf6 with 10 µM [γ-³²P]GTP in GAP assay buffer without MgCl₂ for 10 minutes at 30°C to allow for nucleotide exchange.
-
Initiation of GAP Reaction: Start the reaction by adding MgCl₂ to a final concentration of 2 mM and the purified this compound protein (e.g., 100 nM). For controls, add buffer, GTPγS, or GDP instead of this compound.
-
Incubation: Incubate the reaction mixtures at 30°C. Take aliquots at different time points (e.g., 0, 5, 10, 20 minutes).
-
Termination of Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA to each aliquot.
-
TLC Analysis: Spot 2 µL of each reaction onto a TLC plate.
-
Chromatography: Develop the chromatogram in TLC running buffer until the solvent front is near the top of the plate.
-
Quantification: Dry the TLC plate and visualize the separated [γ-³²P]GTP and [γ-³²P]Pi using a phosphorimager. Quantify the amount of hydrolyzed GTP to determine the GAP activity.
Logical Workflow for Investigating this compound Function
The following diagram illustrates a logical workflow for a research project aimed at characterizing the function of this compound.
Caption: A logical workflow for the functional characterization of this compound.
Conclusion
This compound is a key regulatory protein in fundamental cellular processes, particularly in the Arf6-mediated pathway of clathrin-dependent endocytosis. Its ubiquitous expression suggests a broad physiological importance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of this compound in health and disease. Future research may focus on elucidating the upstream regulatory mechanisms of SMAP1 gene expression, identifying novel this compound-interacting proteins, and exploring its potential as a therapeutic target.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Smapp1 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Smapp1, a small molecule activator of Protein Phosphatase 1 (PP1), in in vitro cell culture systems. The protocols detailed below are primarily focused on its application in the reactivation of latent Human Immunodeficiency Virus Type 1 (HIV-1) and its effects on associated signaling pathways.
Introduction
This compound is a valuable research tool for investigating cellular processes regulated by PP1, a key serine/threonine phosphatase involved in a myriad of signaling pathways. Its most prominent documented use is the induction of latent HIV-1 provirus transcription in T lymphocytes. Understanding the protocol for its use is crucial for researchers in virology, immunology, and drug discovery.
Mechanism of Action
This compound functions by binding to and activating Protein Phosphatase 1 (PP1). This activation leads to downstream signaling events, most notably the modulation of Cyclin-Dependent Kinase 9 (CDK9) activity, a critical component of the positive transcription elongation factor b (P-TEFb) complex. The activation of P-TEFb is essential for the transcriptional elongation of the integrated HIV-1 provirus.
There is evidence suggesting a complex regulatory mechanism of CDK9 by PP1. One line of research indicates that this compound-activated PP1 leads to the dephosphorylation of CDK9 at serine 175 (Ser175), which in turn activates CDK9 and promotes HIV-1 transcription[1]. Conversely, other studies have shown that treatment with this compound results in an increased phosphorylation of CDK9 at serine 90 (Ser90) and threonine 186 (Thr186)[2]. This suggests a multifaceted regulatory role of PP1 on CDK9, potentially involving a cascade of phosphorylation and dephosphorylation events that collectively contribute to the reactivation of latent HIV-1. Further research is needed to fully elucidate the interplay of these phosphorylation sites in response to this compound.
Data Presentation
The following table summarizes the quantitative data available for this compound's effects in in vitro cell culture. Due to the limited availability of comprehensive dose-response studies in the public domain, the data presented here is based on discrete experimental findings.
| Cell Line | Application | This compound Concentration | Observed Effect | Reference |
| ACH-2 (T lymphocytes) | HIV-1 Reactivation | Not specified | 2- to 3-fold increase in HIV-1 transcription | [2] |
| J-Lat (Jurkat T cells) | HIV-1 Reactivation | Not specified | 2- to 3-fold increase in HIV-1 transcription | [2] |
| CEM T cells | HIV-1 Transcription | Not specified | Induction of HIV-1 transcription | |
| Primary CD4+ T cells | HIV-1 Transcription | Not specified | Trend towards transcription reactivation | [2] |
| J-Lat 6.3 and 8.4 cells | HIV-1 Reactivation | 0.32 µM | Superior activation compared to other agents at the same concentration | |
| J-Lat 10.6 cells | HIV-1 Reactivation | 1.5 µM (in combination) | Synergistic increase in reactivation with SAHA | |
| ACH-2 and U1 cells | HIV-1 Reactivation | 2.5 µM (in combination) | Synergistic reactivation with SAHA |
Note: The cytotoxicity of this compound should be assessed for each cell line and experimental condition. One study noted that while 1 µM of the control compound SAHA was cytotoxic, this compound did not show significant effects on cell viability at the concentrations tested.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for the culture of T lymphocyte cell lines and treatment with this compound.
Materials:
-
T lymphocyte cell lines (e.g., Jurkat, ACH-2, J-Lat)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Culture: Maintain T lymphocyte cell lines in suspension culture in complete RPMI-1640 medium at a density between 2 x 10^5 and 1 x 10^6 viable cells/mL.
-
Cell Seeding: The day before the experiment, seed the cells at a density of 5 x 10^5 cells/mL in fresh, pre-warmed complete medium.
-
This compound Treatment:
-
On the day of the experiment, count the cells and determine viability using Trypan Blue exclusion.
-
Adjust the cell density to the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).
-
Prepare working solutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should always be included.
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (a starting range of 0.1 µM to 10 µM is recommended for dose-response experiments).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, harvest the cells and/or supernatant for downstream analysis. For suspension cells, this can be done by centrifugation.
Protocol 2: Assessment of HIV-1 Reactivation
This protocol describes two common methods to quantify the reactivation of latent HIV-1.
A. p24 Antigen ELISA:
-
After this compound treatment (Protocol 1), centrifuge the cell suspension to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the p24 concentration to the number of viable cells at the end of the experiment.
B. GFP Reporter Assay (for J-Lat and similar cell lines):
-
J-Lat cells contain a latent HIV-1 provirus with a GFP reporter gene.
-
After this compound treatment (Protocol 1), harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
Analyze the percentage of GFP-positive cells by flow cytometry. An increase in the GFP-positive population indicates reactivation of the latent provirus.
Protocol 3: Analysis of CDK9 Phosphorylation by Western Blot
This protocol outlines the steps to assess the phosphorylation status of CDK9 at Ser90, Thr186, and Ser175.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CDK9 (Ser90)
-
Rabbit anti-phospho-CDK9 (Thr186)
-
Rabbit anti-phospho-CDK9 (Ser175)
-
Mouse or Rabbit anti-total CDK9
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Use separate blots for each phospho-specific antibody and the total CDK9 antibody.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-CDK9 signal to the total CDK9 signal to determine the change in phosphorylation at each site.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in HIV-1 reactivation.
Experimental Workflow for this compound Treatment and Analysis
Caption: General experimental workflow for in vitro studies using this compound.
References
Application Notes and Protocols: Smapp1 Dose-Response Experiments in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smapp1 is a novel small molecule inhibitor being investigated for its potential therapeutic effects on T-cell acute lymphoblastic leukemia (T-ALL). The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a critical in vitro model for studying T-cell signaling and leukemia.[1][2] These application notes provide detailed protocols to characterize the dose-dependent effects of this compound on Jurkat cell viability, apoptosis, and relevant signaling pathways. The following protocols and data are intended to guide researchers in assessing the efficacy and mechanism of action of this compound.
Principle
These protocols are designed to assess the dose-response relationship of this compound in Jurkat cells. The core principle involves exposing Jurkat cell cultures to a range of this compound concentrations and subsequently measuring key cellular outcomes. These outcomes include cell viability, to determine the cytotoxic effects of the compound, and the induction of apoptosis, a primary mechanism of programmed cell death.[3][4] Furthermore, the modulation of key signaling pathways involved in T-cell activation and survival is investigated to elucidate the molecular mechanism of this compound action.[5]
Data Presentation
Table 1: Dose-Response of this compound on Jurkat Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{12.5} |
| 1 | 92 ± 5.1 | |
| 5 | 75 ± 6.2 | |
| 10 | 58 ± 4.8 | |
| 25 | 35 ± 3.9 | |
| 50 | 15 ± 2.7 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 2.1 ± 0.5 | 7.3 ± 1.6 |
| 5 | 15.8 ± 2.3 | 4.5 ± 0.8 | 20.3 ± 3.1 |
| 10 | 28.4 ± 3.5 | 8.9 ± 1.2 | 37.3 ± 4.7 |
| 25 | 45.1 ± 4.1 | 15.6 ± 2.0 | 60.7 ± 6.1 |
| 50 | 58.9 ± 5.0 | 25.3 ± 2.8 | 84.2 ± 7.8 |
Table 3: Effect of this compound on Key Signaling Protein Phosphorylation
| This compound Concentration (µM) | p-Lck (Y394) Relative Density | p-ZAP-70 (Y319) Relative Density | p-ERK1/2 (T202/Y204) Relative Density |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 5 | 0.78 | 0.85 | 0.92 |
| 10 | 0.52 | 0.61 | 0.75 |
| 25 | 0.25 | 0.33 | 0.48 |
| 50 | 0.11 | 0.15 | 0.22 |
Experimental Protocols
Jurkat Cell Culture
A standardized protocol for maintaining Jurkat cells is crucial for reproducible results.
-
Cell Line: Jurkat, Clone E6-1.
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion; viability should be greater than 95%.
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (to final concentrations of 1, 5, 10, 25, and 50 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate and treat with various concentrations of this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins involved in signaling cascades.
-
Cell Treatment and Lysis: Treat Jurkat cells with this compound as described above for the desired time points. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Lck, ZAP-70, ERK1/2). Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Proposed signaling pathway of this compound in Jurkat cells.
Caption: Workflow for this compound dose-response experiments.
Caption: Logical relationship of this compound dose-response.
References
- 1. 404 Not Found | Ubigene [ubigene.us]
- 2. T cell activation and effector function in the human Jurkat T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 4. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Deregulated Signaling Pathways in Jurkat Cells in Response to a Novel Acylspermidine Analogue-N4-Erucoyl Spermidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PP1 Activity Assay with Smapp1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 1 (PP1) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including cell cycle regulation, glycogen metabolism, and neuronal signaling.[1] Its activity is tightly controlled by a host of regulatory proteins. Dysregulation of PP1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.
Smapp1 is a novel small molecule activator of Protein Phosphatase 1 (PP1).[2] It has been shown to induce the transcription and replication of HIV-1 by activating PP1, which leads to an increase in the phosphorylation of Cyclin-Dependent Kinase 9 (CDK9) at serine 90 and threonine 186 residues.[2] These application notes provide a detailed protocol for performing a PP1 activity assay using this compound, enabling researchers to study its effects and screen for other potential PP1 modulators.
Principle of the Assay
The recommended method for assessing PP1 activity in the presence of this compound is a colorimetric malachite green phosphatase assay.[3] This assay quantifies the amount of free phosphate released from a synthetic phosphopeptide substrate by the enzymatic activity of PP1. The liberated phosphate reacts with malachite green and molybdate to form a colored complex, the absorbance of which is measured at 620-660 nm. The amount of phosphate released is directly proportional to the PP1 activity.
Data Presentation
Table 1: Dose-Response of this compound on PP1 Activity
| This compound Concentration (µM) | PP1 Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 135 | ± 6.1 |
| 5 | 210 | ± 8.5 |
| 10 | 350 | ± 12.3 |
| 25 | 480 | ± 15.7 |
| 50 | 520 | ± 18.9 |
| 100 | 530 | ± 20.1 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Table 2: Kinetic Parameters of PP1 in the Presence of this compound
| Parameter | No Activator | + 10 µM this compound |
| Vmax (pmol/min) | 50 | 175 |
| Km (µM) | 150 | 145 |
Note: This table illustrates the potential effect of an allosteric activator on the kinetics of a PP1-catalyzed reaction. This compound is expected to increase the Vmax without significantly altering the Km for the substrate.
Experimental Protocols
Materials and Reagents
-
Recombinant human PP1α (catalytic subunit)
-
This compound
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Assay Kit (containing Malachite Green, Molybdate, and a Phosphate Standard)
-
PP1 Assay Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM MnCl₂
-
1 mM Dithiothreitol (DTT)
-
0.1 mg/mL Bovine Serum Albumin (BSA)
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Experimental Workflow
Caption: Experimental workflow for the PP1 activity assay with this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the PP1 Assay Buffer as described in the materials section. Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in PP1 Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Prepare the phosphopeptide substrate solution in PP1 Assay Buffer.
-
Prepare a series of phosphate standards using the provided Phosphate Standard solution diluted in PP1 Assay Buffer.
-
-
Assay Procedure:
-
Set up the 96-well plate according to your experimental design. Include wells for the phosphate standard curve, a no-enzyme control, a vehicle control, and different concentrations of this compound.
-
To each well, add 20 µL of the appropriate this compound dilution or vehicle control.
-
Add 20 µL of diluted PP1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 30°C for 10 minutes to allow this compound to interact with the enzyme.
-
Initiate the phosphatase reaction by adding 10 µL of the phosphopeptide substrate solution to all wells.
-
Incubate the plate at 30°C for 30 minutes. The incubation time may need to be optimized based on the activity of the enzyme.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Generate a phosphate standard curve by plotting the absorbance values of the standards against the known phosphate concentrations.
-
Determine the concentration of phosphate released in each experimental well by interpolating from the standard curve.
-
Calculate the PP1 activity (e.g., in pmol of phosphate released per minute).
-
Express the PP1 activity in the presence of this compound as a percentage of the activity of the vehicle control.
-
Signaling Pathway
The activation of PP1 by this compound has been shown to have downstream effects on HIV-1 transcription. This is mediated through the regulation of CDK9 phosphorylation. The following diagram illustrates this signaling pathway.
Caption: Proposed signaling pathway of this compound-mediated PP1 activation.
References
Application Notes and Protocols for Smapp1 in Latently Infected HIV-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) can establish a state of latent infection in certain host cells, creating viral reservoirs that are a major obstacle to curing the disease. These latently infected cells are not recognized by the immune system and are unaffected by conventional antiretroviral therapy. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating the latent virus with Latency Reversing Agents (LRAs) to make the infected cells visible to the immune system for clearance.
Smapp1 (Small-molecule activator of PP1) is a novel compound that has been identified as an effective activator of HIV-1 transcription.[1][2] It functions by targeting the non-catalytic site of Protein Phosphatase 1 (PP1), a host cell factor involved in the regulation of HIV-1 transcription.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in two common latently infected cell line models: ACH-2 (a T-lymphocyte cell line) and U1 (a promonocytic cell line).[3]
Mechanism of Action
This compound acts as a latency-reversing agent by modulating the activity of Protein Phosphatase 1 (PP1). PP1 is a crucial regulator of the Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1 complex, which is a key component of the positive transcription elongation factor b (P-TEFb). The HIV-1 Tat protein recruits P-TEFb to the viral long terminal repeat (LTR) to promote transcriptional elongation. By activating PP1, this compound is thought to indirectly influence the phosphorylation state and activity of CDK9, leading to the enhancement of HIV-1 transcription from the latent provirus.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on HIV-1 reactivation in ACH-2 and U1 cell lines as reported in the literature.
Table 1: Effect of this compound on HIV-1 RNA Production in ACH-2 Cells
| Treatment Concentration | Duration (hours) | Fold Induction of HIV-1 gag RNA | Reference |
| 10 µM | 24 | ~2-fold | |
| 10 µM | 48 | ~2-fold |
Note: As a positive control, the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA) at 1 µM showed a tenfold increase in HIV-1 transcription in ACH-2 cells, but with marked cytotoxicity.
While direct quantitative data for this compound on U1 cells is less prevalent in the provided search results, the general protocols are applicable to both cell lines for comparative studies.
Experimental Protocols
The following are detailed protocols for the culture of ACH-2 and U1 cells and for assessing the latency-reversing activity of this compound.
Cell Line Culture and Maintenance
ACH-2 and U1 cells are suspension cell lines that are latently infected with HIV-1.
Materials:
-
ACH-2 cell line (derived from A3.01 T-lymphocyte cell line)
-
U1 cell line (derived from U937 promonocytic cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture ACH-2 and U1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Split the cultures every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To prevent reinfection during latency reactivation experiments, cells can be pre-treated with a cocktail of antiretrovirals (e.g., lamivudine/emtricitabine, tenofovir, and indinavir, each at 10 µM) for 7 days prior to this compound treatment.
This compound Treatment for HIV-1 Reactivation
This protocol outlines the treatment of latently infected cells with this compound to induce HIV-1 transcription.
Materials:
-
Cultured ACH-2 or U1 cells
-
This compound (reconstituted in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Multi-well culture plates (e.g., 24-well or 96-well)
Protocol:
-
Seed ACH-2 or U1 cells in a multi-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range to test is 1-10 µM.
-
Add the desired concentrations of this compound to the cell cultures. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM PMA or 1 µM SAHA).
-
Incubate the cells for 24 to 48 hours at 37°C with 5% CO2.
-
After incubation, harvest the cells and/or supernatant for downstream analysis.
Analysis of HIV-1 Reactivation
This method measures the levels of viral RNA to quantify the extent of transcriptional reactivation.
Materials:
-
Treated cells from Protocol 2
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe for HIV-1 gag gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Isolate total RNA from the harvested cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers and a probe specific for the HIV-1 gag gene.
-
Normalize the gag expression to a housekeeping gene to account for variations in RNA input.
-
Calculate the fold induction of HIV-1 RNA in this compound-treated cells relative to the vehicle control.
This method measures the amount of the viral capsid protein p24, indicating viral protein expression and production.
Materials:
-
Supernatant from treated cells (Protocol 2) for secreted p24
-
Treated cells for intracellular p24
-
HIV-1 p24 ELISA kit
-
Flow cytometer (for intracellular staining)
-
Fixation and permeabilization buffers (for intracellular staining)
-
Anti-p24 antibody (for intracellular staining)
Protocol for p24 ELISA:
-
Collect the cell culture supernatant after treatment.
-
Perform a p24 ELISA on the supernatant according to the manufacturer's protocol.
-
Determine the concentration of p24 in the supernatant from a standard curve.
Protocol for Intracellular p24 Staining:
-
Harvest the treated cells and fix them with a suitable fixation buffer (e.g., 1% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a fluorescently labeled anti-p24 antibody.
-
Analyze the percentage of p24-positive cells by flow cytometry.
Conclusion
This compound presents a valuable tool for studying the mechanisms of HIV-1 latency and for the development of novel "shock and kill" therapeutic strategies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in the ACH-2 and U1 cell line models to investigate its latency-reversing activity. The provided data and diagrams offer a clear understanding of its mechanism and experimental application. Further investigation into the effects of this compound in primary latently infected cells will be crucial for its translation into clinical applications.
References
Smapp1: A Novel Activator of Protein Phosphatase 1 for HIV Latency Reversal in Primary CD4+ T Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in resting memory CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. The "shock and kill" strategy aims to eradicate this reservoir by reactivating latent proviruses with Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance. Smapp1 (Small molecule activator of PP1) is a novel sulfonamide-containing compound that has emerged as a promising LRA. It functions by activating Protein Phosphatase 1 (PP1), a key regulator of HIV-1 transcription. This document provides detailed application notes and protocols for the use of this compound in primary CD4+ T cell models of HIV latency.
Mechanism of Action
This compound reactivates latent HIV-1 by targeting and activating protein phosphatase-1 (PP1). This activation leads to an increase in the phosphorylation of Cyclin-Dependent Kinase 9 (CDK9) at key residues, specifically Ser90 and Thr186. CDK9 is a component of the Positive Transcription Elongation Factor b (P-TEFb). The phosphorylation of CDK9 enhances the activity of P-TEFb, which is crucial for the elongation of HIV-1 transcripts. By promoting P-TEFb activity, this compound effectively overcomes a major transcriptional block, leading to the reactivation of latent HIV-1 provirus and subsequent viral gene expression.[1]
Data Presentation
Table 1: Effect of this compound on HIV-1 Gene Expression in Primary and Chronically Infected T Cells
| Cell Model | HIV-1 Subtype | This compound Concentration | Fold Increase in HIV-1 Transcription | Reference |
| Chronically Infected T-cell Line (ACH-2) | B | 10 µM | ~2-3 fold | [1] |
| PBMCs from various donors (acutely infected) | B | Not specified | Increased transcription of unspliced and single-spliced mRNA | [1] |
| Quiescent Primary CD4+ T Cells (from PBMCs) | Not specified | Not specified | A trend towards transcription reactivation | [1] |
Note: While a significant effect on total HIV-1 transcription in PBMCs was not consistently detected, a trend towards reactivation was observed, particularly for HIV-1 subtype B.[1]
Experimental Protocols
Protocol 1: Establishment of a Primary CD4+ T Cell Model of HIV Latency
This protocol is adapted from established methods for generating latently infected primary CD4+ T cells ex vivo.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T Cell Isolation Kit (negative selection)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human IL-2
-
VSV-G pseudotyped HIV-1 reporter virus (e.g., expressing GFP or Luciferase)
-
Ficoll-Paque
Procedure:
-
Isolation of CD4+ T Cells: Isolate primary CD4+ T cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Activation: Activate the purified CD4+ T cells with plate-bound or bead-conjugated anti-CD3 and anti-CD28 antibodies in complete RPMI 1640 medium supplemented with IL-2 (e.g., 30 U/mL). Culture for 2-3 days.
-
Infection: Infect the activated CD4+ T cells with a VSV-G pseudotyped HIV-1 reporter virus at a multiplicity of infection (MOI) of 0.1-1.0.
-
Expansion and Return to Quiescence: Culture the infected cells for an additional 3-4 days in the presence of IL-2 to allow for viral integration and expansion of infected cells.
-
Establishment of Latency: After the expansion phase, wash the cells and culture them in complete RPMI 1640 medium without anti-CD3/CD28 stimulation but with a low concentration of IL-2 (e.g., 5 U/mL) for at least 7-10 days to allow them to return to a resting state. The loss of reporter gene expression (e.g., GFP) can be monitored by flow cytometry to confirm the establishment of latency.
-
Purification of Latently Infected Cells (Optional): For a more pure population of latently infected cells, sort the reporter-negative (e.g., GFP-negative) cells using fluorescence-activated cell sorting (FACS).
Protocol 2: this compound Treatment for HIV-1 Latency Reversal
Materials:
-
Latently infected primary CD4+ T cells (from Protocol 1)
-
This compound (resuspended in DMSO)
-
Complete RPMI 1640 medium
-
Positive controls: Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 beads
-
Negative control: DMSO (vehicle)
Procedure:
-
Cell Plating: Plate the latently infected primary CD4+ T cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 200 µL of complete RPMI 1640 medium.
-
This compound Treatment: Add this compound to the desired final concentration (e.g., 10 µM). Include wells with a vehicle control (DMSO) and positive controls (e.g., PMA/ionomycin or anti-CD3/CD28).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Analysis of Latency Reversal:
-
Flow Cytometry: If using a reporter virus, analyze the expression of the reporter gene (e.g., GFP) by flow cytometry.
-
p24 ELISA: Collect the culture supernatant and measure the level of HIV-1 p24 antigen using a commercial ELISA kit.
-
RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of HIV-1 transcripts (e.g., gag, tat, or unspliced/multiply spliced RNA). Normalize to a housekeeping gene.
-
Mandatory Visualizations
Caption: this compound signaling pathway in HIV latency reversal.
Caption: Experimental workflow for this compound application.
References
Application Notes & Protocols: Nanoparticle Formulation for In Vivo Delivery of Smapp1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimicrobial peptides (AMPs), such as Smapp1, represent a promising alternative to conventional antibiotics due to their broad-spectrum activity and low propensity for developing resistance.[1] However, the clinical application of AMPs for treating systemic or deep tissue infections is often hindered by significant challenges, including systemic toxicity, susceptibility to proteolytic degradation, short half-life, and rapid renal clearance.[2][3] Nanotechnology-based delivery systems offer a robust strategy to overcome these limitations.[4] Encapsulating this compound into nanoparticles can protect it from enzymatic degradation, improve its pharmacokinetic profile, enable controlled release, and increase its accumulation at infection sites, thereby enhancing therapeutic efficacy while reducing off-target toxicity.[1]
This document provides detailed protocols for the formulation, characterization, and in vivo evaluation of this compound-loaded nanoparticles, using Poly(lactic-co-glycolic acid) (PLGA) as a representative biodegradable polymer.
Mechanism of Action: this compound-Mediated Bacterial Cell Lysis
Antimicrobial peptides like this compound are typically cationic and amphipathic. Their primary mechanism of action involves the disruption of the bacterial cell membrane. The cationic domains of the peptide are attracted to the anionic components of the bacterial membrane via electrostatic interactions. Subsequently, the hydrophobic regions of the peptide insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.
Caption: this compound nanoparticle releases the peptide, which targets and disrupts the bacterial membrane.
Experimental Workflow Overview
The development and evaluation of a this compound nanoparticle formulation follows a structured workflow. This process begins with the synthesis and encapsulation of the this compound peptide into a suitable nanocarrier. Following formulation, a comprehensive physicochemical characterization is performed. The formulation is then evaluated in vitro for release kinetics and cytotoxicity before proceeding to in vivo efficacy studies in a relevant animal model.
Caption: High-level workflow for developing and testing this compound-loaded nanoparticles.
Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating hydrophilic peptides.
Materials:
-
This compound peptide
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA), 2% w/v solution
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Probe sonicator
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-speed centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve 10 mg of this compound in 200 µL of DI water.
-
Dissolve 100 mg of PLGA in 2 mL of DCM.
-
Add the aqueous this compound solution to the organic PLGA solution.
-
Emulsify the mixture by sonication on an ice bath for 60 seconds (40% amplitude, 5-second pulses) to form the primary water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to 10 mL of a 2% PVA solution.
-
Immediately sonicate the mixture on an ice bath for 120 seconds (50% amplitude, 5-second pulses) to form the double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker containing 50 mL of a 0.1% PVA solution.
-
Stir the mixture on a magnetic stirrer at 500 rpm for 3-4 hours at room temperature to allow the DCM to evaporate, leading to nanoparticle hardening.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water by vortexing.
-
Repeat the washing step twice to remove residual PVA and unencapsulated this compound.
-
-
Lyophilization:
-
Resuspend the final washed pellet in a small volume of DI water containing a cryoprotectant (e.g., 2% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Physicochemical Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Procedure:
-
Reconstitute lyophilized nanoparticles in DI water to a concentration of 0.1 mg/mL.
-
Vortex briefly to ensure complete dispersion.
-
Analyze the suspension using a Zetasizer instrument to determine the hydrodynamic diameter (particle size), PDI, and surface charge (zeta potential).
-
Perform measurements in triplicate.
-
B. Morphology Analysis
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension (0.05 mg/mL) onto a carbon-coated copper grid.
-
Allow the grid to air dry completely.
-
(Optional for TEM) Negatively stain the sample with 2% phosphotungstic acid for 30 seconds.
-
Image the grid using TEM or SEM to observe the size, shape, and surface morphology of the nanoparticles.
-
C. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: Indirect quantification using a peptide quantification assay (e.g., Micro BCA Assay).
-
Procedure:
-
During the nanoparticle washing steps (Protocol 1, Step 4), collect the supernatants from the first centrifugation.
-
Quantify the amount of this compound in the supernatant, which represents the unencapsulated peptide.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Total Nanoparticle Weight] x 100
-
-
Protocol 3: In Vivo Efficacy Study in a Murine Thigh Infection Model
All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
Model: Murine thigh infection model with a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus, MRSA).
Materials:
-
6-8 week old female BALB/c mice.
-
Log-phase culture of MRSA.
-
Lyophilized this compound-PLGA nanoparticles, free this compound peptide.
-
Sterile PBS (vehicle control).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Induction of Infection:
-
Anesthetize the mice.
-
Inject 100 µL of a bacterial suspension (e.g., 1 x 10^7 Colony Forming Units, CFU) into the right thigh muscle of each mouse.
-
-
Treatment Administration:
-
Divide the mice into treatment groups (n=8 per group), for example:
-
Group 1: Vehicle Control (Sterile PBS)
-
Group 2: Free this compound (e.g., 5 mg/kg)
-
Group 3: this compound-PLGA Nanoparticles (e.g., 5 mg/kg this compound equivalent)
-
-
Two hours post-infection, administer the respective treatments via intravenous (tail vein) injection.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of distress and changes in body weight.
-
At 24 or 48 hours post-treatment, euthanize the mice.
-
-
Bacterial Load Quantification:
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial loads between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in CFU/g in the this compound-NP group compared to controls indicates efficacy.
-
Data Presentation
Quantitative data from characterization and in vivo studies should be summarized for clear comparison.
Table 1: Representative Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation ID | Nanoparticle Type | Avg. Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-PLGA-01 | PLGA | 185.4 ± 5.2 | 0.15 ± 0.03 | -15.8 ± 1.1 | 75.3 ± 4.5 |
| This compound-Lipo-01 | Liposome | 120.7 ± 3.9 | 0.21 ± 0.04 | +25.2 ± 2.3 | 62.1 ± 5.1 |
| This compound-SLN-01 | Solid Lipid NP | 198.2 ± 6.1 | 0.18 ± 0.02 | -20.5 ± 1.7 | 81.6 ± 3.8 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical results.
Table 2: Representative In Vivo Efficacy in Murine Thigh Infection Model (48h post-treatment)
| Treatment Group | Dose (this compound equiv.) | Bacterial Load (log10 CFU/g tissue) | Survival Rate (%) |
| Vehicle Control (PBS) | N/A | 7.8 ± 0.5 | 25 |
| Free this compound | 5 mg/kg | 6.1 ± 0.7 | 50 |
| This compound-PLGA NPs | 5 mg/kg | 4.2 ± 0.4* | 100 |
*p < 0.01 compared to Vehicle Control and Free this compound groups. Data are hypothetical examples.
References
Application Notes and Protocols: Western Blot Analysis of Smapp1-Mediated CDK9 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of eukaryotic transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9, in complex with a cyclin partner (primarily Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII).[1][2] This phosphorylation event is essential for the release of paused RNAPII from promoter regions, enabling productive transcription elongation.[3][4] The kinase activity of CDK9 is itself regulated by phosphorylation, with the phosphorylation of Threonine 186 (Thr186) in its T-loop being a key activating modification.[5]
Smapp1 is a small molecule activator of protein phosphatase-1 (PP1). Interestingly, this compound has been reported to increase the phosphorylation of CDK9 at Thr186. This suggests an indirect mechanism of action, potentially involving the regulation of other kinases or phosphatases that act on CDK9. This document provides a detailed protocol for utilizing Western blotting to investigate and quantify the effects of this compound on CDK9 phosphorylation in a cellular context.
Data Presentation
The following tables present hypothetical quantitative data from dose-response and time-course experiments to illustrate the expected effects of this compound on CDK9 phosphorylation. The data is presented as the normalized ratio of phosphorylated CDK9 (p-CDK9) to total CDK9, as determined by densitometric analysis of Western blot bands.
Table 1: Dose-Dependent Effect of this compound on CDK9 Phosphorylation (24-hour treatment)
| This compound Concentration (µM) | p-CDK9/Total CDK9 Ratio (Fold Change) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 1.25 |
| 0.5 | 1.80 |
| 1.0 | 2.50 |
| 5.0 | 2.75 |
| 10.0 | 2.80 |
Table 2: Time-Dependent Effect of 1 µM this compound on CDK9 Phosphorylation
| Treatment Time (hours) | p-CDK9/Total CDK9 Ratio (Fold Change) |
| 0 | 1.00 |
| 2 | 1.30 |
| 6 | 1.95 |
| 12 | 2.40 |
| 24 | 2.50 |
| 48 | 2.10 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to analyze the effects of this compound on CDK9 phosphorylation.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, Jurkat) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: For a dose-response experiment, replace the existing medium with medium containing various concentrations of this compound or a vehicle control (DMSO). For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points.
II. Preparation of Cell Lysates
It is critical to use a lysis buffer that preserves the phosphorylation state of proteins.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to each well.
-
Modified RIPA Buffer Recipe (per 10 mL):
-
500 µL of 1M Tris-HCl, pH 8.0
-
300 µL of 5M NaCl
-
100 µL of 10% NP-40
-
100 µL of 10% Sodium Deoxycholate
-
10 µL of 10% SDS
-
Add distilled water to 10 mL
-
-
Immediately before use, add:
-
100 µL of Protease Inhibitor Cocktail
-
100 µL of Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)
-
-
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Tris-glycine SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it may contain phosphatases.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Table 3: Recommended Primary Antibodies and Dilutions
| Antibody | Host Species | Recommended Dilution | Expected Band Size |
| Phospho-CDK9 (Thr186) | Rabbit Polyclonal | 1:1000 | ~42, 55 kDa |
| Total CDK9 | Rabbit Monoclonal | 1:1000 | ~42, 55 kDa |
| GAPDH or β-Actin | Mouse Monoclonal | 1:5000 | ~37 kDa / ~42 kDa |
Note: CDK9 has two isoforms, a more abundant 42 kDa isoform and a less common 55 kDa isoform.
IV. Quantification and Data Analysis
-
Densitometry: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).
-
Normalization: To accurately quantify changes in phosphorylation, normalize the signal intensity of the p-CDK9 band to the signal intensity of the total CDK9 band for each sample. Subsequently, normalize this ratio to a loading control (e.g., GAPDH or β-actin) to account for any loading inaccuracies.
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control sample.
References
Application Note: High-Throughput Screening of Smapp1 Analogs for Protein Phosphatase 1 (PP1) Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase that plays a crucial role in a vast array of cellular processes, including cell cycle progression, glycogen metabolism, and muscle contraction. The activity of the PP1 catalytic subunit (PP1c) is tightly regulated by its interaction with over 200 regulatory subunits, which dictate its subcellular localization and substrate specificity. Given its central role in cellular signaling, the modulation of PP1 activity with small molecules represents a promising therapeutic strategy.
While much effort has focused on inhibiting phosphatases, the activation of PP1 is an emerging area of interest. Small Molecule Activators of PP1 (Smapp1) are compounds designed to enhance PP1 activity. Notably, this compound has been identified as an activator of PP1 that can induce the reactivation of latent Human Immunodeficiency Virus-1 (HIV-1) provirus.[1][2][3] This activity is linked to the PP1-mediated dephosphorylation and subsequent activation of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for HIV-1 transcription.[4][5]
The development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a key objective for both therapeutic development and for creating refined tools to probe PP1 biology. This application note provides detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize novel this compound analogs that activate PP1.
Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes hypothetical quantitative data for a series of this compound analogs, illustrating the type of data generated from a successful screening campaign. This data is for illustrative purposes to demonstrate the structure of the output from the described protocols, as specific quantitative activation data for a broad range of this compound analogs is not publicly available.
| Compound ID | Modification from Parent this compound Scaffold | EC50 (µM) | Maximum Activation (%) |
| This compound | Parent Compound | 10.2 | 100 |
| Analog A-1 | R1 = Cl | 5.8 | 125 |
| Analog A-2 | R1 = OCH3 | 15.1 | 90 |
| Analog B-1 | R2 = F | 8.3 | 110 |
| Analog B-2 | R2 = CH3 | 12.5 | 95 |
| Analog C-1 | Core Scaffold Isomer 1 | > 50 | < 10 |
| Analog C-2 | Core Scaffold Isomer 2 | 22.4 | 60 |
Table 1: Illustrative SAR Data for this compound Analogs. EC50 (half-maximal effective concentration) and Maximum Activation values are determined from dose-response curves generated during secondary screening assays. Maximum activation is reported relative to the activation induced by the parent this compound compound.
Signaling Pathway and Experimental Workflow
To effectively screen for activators, it is crucial to understand the targeted signaling pathway and the overall experimental workflow.
Figure 1: this compound Signaling Pathway. this compound analogs activate PP1, which then dephosphorylates and activates CDK9. Active CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, promoting transcription of the latent HIV-1 provirus.
Figure 2: HTS Workflow. A logical flow from initial compound library preparation through primary screening, hit confirmation, and final structure-activity relationship (SAR) analysis.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for PP1 Activators (Fluorescence-Based)
This protocol is designed for a 384-well format to screen for activators of PP1 using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Activation is measured by an increase in fluorescence as DiFMUP is dephosphorylated to the highly fluorescent DiFMU.
Materials:
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Recombinant human PP1α catalytic subunit
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DiFMUP substrate (e.g., from a commercial supplier)
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This compound analog library dissolved in DMSO
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT
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Solid black, low-volume 384-well assay plates
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Acoustic liquid handler or pin tool for compound dispensing
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Microplate dispenser for reagents
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Fluorescence microplate reader with excitation/emission wavelengths of ~358/452 nm, capable of kinetic reads
Procedure:
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Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each this compound analog from the library source plates to the 384-well assay plates. Also, dispense 50 nL of DMSO to control wells (basal activity) and 50 nL of a known PP1 activator or a high concentration of this compound to positive control wells.
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Enzyme Preparation: Prepare a working solution of PP1 in cold Assay Buffer to a final concentration of 50 pM.
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Enzyme Dispensing: Dispense 10 µL of the PP1 working solution into each well of the assay plates containing the pre-spotted compounds.
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Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
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Substrate Preparation: Prepare a working solution of DiFMUP in Assay Buffer to a final concentration of 20 µM (this should be near the K_m value to ensure sensitivity to activators).
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Reaction Initiation and Reading: Place the assay plate in the fluorescence reader. Initiate the reaction by dispensing 10 µL of the DiFMUP working solution into each well. Immediately begin kinetic reading, measuring fluorescence intensity every 60 seconds for 20-30 minutes.
Data Analysis:
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Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of activation for each compound using the following formula: % Activation = [(V_compound - V_dmso) / (V_positive_control - V_dmso)] * 100 where V is the reaction rate.
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Assess assay quality by calculating the Z'-factor for an activator screen: Z' = 1 - [(3 * SD_positive_control + 3 * SD_dmso) / |Mean_positive_control - Mean_dmso|] A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.
Protocol 2: Secondary Assay for Hit Confirmation (Colorimetric)
This protocol uses p-Nitrophenyl Phosphate (pNPP), a chromogenic substrate, to confirm the activity of hits identified in the primary screen. This orthogonal assay helps to eliminate false positives arising from compound fluorescence.
Materials:
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Validated hit compounds (this compound analogs)
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Recombinant human PP1α catalytic subunit
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pNPP substrate
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT
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Stop Solution: 1 M NaOH
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Clear, flat-bottom 96-well plates
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Absorbance microplate reader capable of reading at 405 nm
Procedure:
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Dose-Response Plating: Prepare serial dilutions of hit compounds in DMSO and add 1 µL to the respective wells of a 96-well plate. Include DMSO-only wells for basal activity.
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Enzyme Addition: Add 50 µL of PP1 working solution (e.g., 1 nM in Assay Buffer) to each well. Incubate for 15 minutes at room temperature.
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Reaction Initiation: Add 50 µL of pNPP working solution (e.g., 10 mM in Assay Buffer) to each well to start the reaction.
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Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
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Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow in the presence of the p-nitrophenol product.
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Absorbance Reading: Read the absorbance at 405 nm.
Data Analysis:
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Subtract the absorbance of the no-enzyme blank from all wells.
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Plot the absorbance against the log of the compound concentration.
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Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 and maximum activation for each confirmed hit.
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening and identification of novel this compound analogs as activators of Protein Phosphatase 1. The combination of a sensitive primary fluorescence assay with a colorimetric secondary assay ensures the reliable identification of true hits. The resulting structure-activity relationship data is invaluable for guiding medicinal chemistry efforts to develop next-generation PP1 activators for therapeutic and research applications, particularly in the context of HIV-1 latency and other PP1-mediated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of MCP-1 gene transcription by Smads and HIV-1 Tat in human glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of HIV-1 transcription by protein phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein phosphatase-1 activates CDK9 by dephosphorylating Ser175 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Smapp1 solubility in aqueous solutions.
Welcome to the technical support center for Smapp1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel small molecule activator of protein phosphatase 1 (PP1).[1][2] It has been shown to induce PP1 activity in vitro and activate the latent HIV-1 provirus in cultured and primary T cells.[1][2][3] Its chemical formula is C27H25N5O5S2.
Q2: What are the known physicochemical properties of this compound?
Q3: Why is the solubility of this compound important for my experiments?
The solubility of this compound is crucial for its bioavailability, therapeutic efficacy, and the reliability of experimental results. Poor solubility can lead to precipitation, which can reduce the effective concentration of the compound in your assays, leading to inaccurate and irreproducible data.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides practical solutions to improve its solubility.
Q4: I am observing precipitation after adding this compound to my aqueous buffer. What should I do?
This is a common indication of poor solubility. Here are several steps you can take to address this issue:
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pH Adjustment: The net charge of a molecule can significantly impact its solubility. Systematically adjust the pH of your buffer to determine the optimal pH for this compound dissolution. It is often observed that solubility is lowest near the isoelectric point (pI) of a molecule.
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Use of Co-solvents: For hydrophobic compounds, adding a small amount of an organic co-solvent can significantly improve solubility. We recommend starting with dimethyl sulfoxide (DMSO) and then diluting with your aqueous buffer.
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Temperature Control: Gently warming the solution can sometimes help dissolve the compound. However, be cautious as excessive heat can degrade this compound.
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Sonication: Sonication can aid in the dissolution of this compound by breaking down aggregates.
Q5: What is the recommended starting solvent for this compound?
For initial stock solutions, we recommend using an organic solvent such as DMSO, DMF, or ethanol. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, typically below 1% (v/v) for cell-based assays.
Q6: Can I heat my this compound solution to improve solubility?
Gentle warming can be an effective method to increase the solubility of some compounds. We recommend warming the solution to no more than 40°C and monitoring for any signs of degradation. Always perform a small-scale test to ensure the stability of this compound at the tested temperature.
Q7: Is sonication a suitable method for dissolving this compound?
Yes, sonication is a recommended method to aid in the dissolution of this compound. It helps to break apart any particulate matter and facilitate the interaction between the solute and the solvent. Use a bath sonicator or a probe sonicator with caution to avoid overheating the sample.
Experimental Protocols
Protocol 1: this compound Solubility Screening
This protocol outlines a systematic approach to identify the optimal solvent and pH conditions for dissolving this compound.
Materials:
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This compound powder
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Selection of aqueous buffers (e.g., PBS, Tris-HCl) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
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Organic co-solvents (e.g., DMSO, ethanol)
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Vortex mixer
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Bath sonicator
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Centrifuge
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Spectrophotometer or HPLC
Procedure:
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Prepare a series of small-volume test solutions of this compound in different buffers and co-solvent mixtures.
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Vortex each solution vigorously for 1-2 minutes.
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Sonicate the solutions for 10-15 minutes in a bath sonicator.
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Allow the solutions to equilibrate at room temperature for at least one hour.
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Centrifuge the solutions to pellet any undissolved material.
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Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
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Record the solubility in each condition and present the data in a table for comparison.
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Solvent Systems
| Solvent System | pH | Temperature (°C) | This compound Solubility (µg/mL) | Observations |
| Water | 7.0 | 25 | < 1 | Insoluble |
| PBS | 7.4 | 25 | 5 | Slight precipitation |
| 10% DMSO in PBS | 7.4 | 25 | 50 | Clear solution |
| 10% Ethanol in PBS | 7.4 | 25 | 35 | Clear solution |
| PBS | 8.0 | 25 | 15 | Minor precipitation |
| PBS | 7.4 | 37 | 20 | Clear solution |
Note: The data in this table is for illustrative purposes only and should be determined experimentally for your specific batch of this compound and experimental conditions.
Visualizations
This compound Signaling Pathway
This compound functions as an activator of Protein Phosphatase 1 (PP1). This can lead to downstream effects such as the dephosphorylation of various substrates, including those involved in HIV-1 transcription.
Caption: this compound activates PP1, leading to substrate dephosphorylation.
Experimental Workflow for Improving this compound Solubility
This workflow provides a logical sequence of steps to systematically improve the solubility of this compound for experimental use.
Caption: A systematic workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Overcoming Instability in Cell Culture Media
A Note on Terminology: Before proceeding, it is important to clarify a potential point of confusion between "Smapp1" and "SMAD1". Our database indicates that This compound is a small molecule activator of protein phosphatase 1 (PP1)[1][2], while SMAD1 is a protein involved in the BMP signaling pathway that can be prone to instability and degradation in cell culture[3][4]. This guide will provide troubleshooting information for both, with a comprehensive focus on SMAD1 protein instability, as this aligns with common challenges in cell culture involving protein expression and degradation.
Section 1: Troubleshooting this compound (Small Molecule) Activity in Cell Culture
This section addresses potential issues with the efficacy and stability of the small molecule this compound in experimental setups.
Frequently Asked Questions (FAQs) - this compound
Q1: My this compound treatment is showing inconsistent or no effect. What could be the cause?
A1: Inconsistent effects of this compound can arise from several factors related to its handling and use:
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Improper Storage: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent chemical degradation.
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Incorrect Solubilization: Use the recommended solvent (e.g., DMSO) to prepare a concentrated stock solution. Ensure it is fully dissolved before further dilution.
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Precipitation in Media: When diluting the stock solution into your cell culture media, do so quickly and mix thoroughly to avoid precipitation. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to prevent solvent-induced artifacts.
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Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware. Consider using low-adhesion plastics for storage and experiments.
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Interaction with Media Components: Components in serum or other media supplements could potentially interact with or degrade this compound. If you suspect this, consider a serum-free media formulation for the duration of the treatment.
Q2: How can I test the stability of this compound in my specific cell culture medium?
A2: You can perform a simple stability test. Prepare your complete cell culture medium containing this compound at the desired final concentration. Incubate it under your standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, collect an aliquot of the medium and use it to treat a fresh batch of cells. Assess the biological activity of this compound, for example, by measuring the phosphorylation status of a known downstream target. A decrease in activity over time would indicate instability in your medium.
Experimental Protocol: Assessing this compound Bioactivity
A recommended method to confirm the bioactivity of your this compound is to measure its known effect on downstream signaling. This compound activates PP1, which can lead to changes in the phosphorylation state of various proteins. For instance, this compound has been shown to increase the phosphorylation of CDK9's Ser90 and Thr186 residues[2].
Workflow for Assessing this compound Bioactivity:
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Cell Seeding: Plate your cells of interest at an appropriate density.
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Treatment: Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Lyse the cells to extract total protein.
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Western Blotting: Perform a western blot analysis using antibodies specific for the phosphorylated and total forms of a downstream target (e.g., phospho-CDK9 and total CDK9).
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Analysis: An increase in the ratio of phosphorylated to total protein would indicate that your this compound is active.
Section 2: Overcoming SMAD1 Protein Instability in Cell Culture
This section provides in-depth troubleshooting for researchers working with endogenous or recombinant SMAD1 protein, focusing on its degradation and strategies to enhance its stability.
Frequently Asked Questions (FAQs) - SMAD1 Protein
Q1: I am observing low levels of SMAD1 protein in my cell culture experiments. What is the likely cause?
A1: Low SMAD1 protein levels are often due to its degradation through the ubiquitin-proteasome pathway. SMAD1 is a target for SMAD-specific E3 ubiquitin ligases, such as SMURF1 and SMURF2, which tag it for proteasomal degradation. This is a natural regulatory mechanism to control the duration of BMP signaling.
Q2: How can I increase the stability of SMAD1 protein in my cell culture?
A2: Several strategies can be employed to enhance SMAD1 stability:
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Proteasome Inhibition: Treating cells with a proteasome inhibitor (e.g., MG132, bortezomib) will block the degradation of ubiquitinated proteins, including SMAD1, leading to their accumulation. This is a useful short-term strategy for experimental purposes but may have off-target effects.
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Modulation of E3 Ligases: If you can identify the specific E3 ligase responsible for SMAD1 degradation in your cell type (e.g., SMURF1), you could use siRNA or shRNA to knock down its expression.
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Optimization of Cell Culture Conditions: General optimization of cell culture conditions can improve the stability of many proteins. This includes using fresh, high-quality media and serum, maintaining an optimal pH and temperature, and avoiding over-confluency which can lead to cellular stress.
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Genetic Modification: For recombinant SMAD1 expression, you can introduce mutations at the ubiquitination sites to make the protein resistant to degradation.
Q3: Does the phosphorylation state of SMAD1 affect its stability?
A3: Yes, the phosphorylation of SMAD1 is a key step in its activation and subsequent degradation. In response to BMP ligands, SMAD1 is phosphorylated by the BMP receptor kinase. This phosphorylated form then complexes with SMAD4 and translocates to the nucleus to regulate gene transcription. The activated state can also make it a target for degradation as part of a negative feedback loop. Additionally, MAPK-mediated phosphorylation of the linker region of SMAD1 can affect its localization and stability.
Troubleshooting Guide: Low SMAD1 Protein Levels
| Symptom | Possible Cause | Recommended Action |
| Low SMAD1 protein detected by Western Blot | Rapid protein degradation | Treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) prior to lysis to see if SMAD1 levels increase. |
| SMAD1 levels decrease after BMP stimulation | Activation-induced degradation | Perform a time-course experiment after BMP stimulation to observe the dynamics of SMAD1 phosphorylation and subsequent degradation. |
| Inconsistent SMAD1 expression in a stable cell line | Cell line instability | Regularly perform quality control on your cell line, including checking for stable expression over passages. Consider re-cloning if instability is suspected. |
| Low yield of recombinant SMAD1 protein | Suboptimal culture conditions | Optimize media components, pH, and temperature. Consider fed-batch or perfusion culture strategies for higher yields. |
Experimental Protocols
This protocol uses a protein synthesis inhibitor to track the degradation rate of endogenous SMAD1.
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Cell Culture: Plate cells and grow to 70-80% confluency.
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Inhibition of Protein Synthesis: Treat cells with cycloheximide (CHX) at a final concentration of 10-50 µg/mL to block new protein synthesis.
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Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).
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Western Blot Analysis: Perform a Western blot to detect SMAD1 levels at each time point. A loading control (e.g., GAPDH, β-actin) should be used to normalize the data.
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Data Analysis: Quantify the band intensities and plot the percentage of remaining SMAD1 protein against time to determine its half-life.
This assay can determine if SMAD1 is a direct substrate for a specific E3 ubiquitin ligase.
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Reagents: Purified recombinant SMAD1, E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., SMURF1), and ubiquitin.
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Reaction Setup: Combine the reagents in an appropriate reaction buffer containing ATP.
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Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
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Termination: Stop the reaction by adding SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the reaction products by Western blot using an anti-SMAD1 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated SMAD1 will indicate a positive result.
Signaling and Degradation Pathways
The following diagrams illustrate the key pathways involving SMAD1.
Caption: Canonical BMP-SMAD1 signaling pathway.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMAD1 SMAD family member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Transmembrane anterior posterior transformation 1 regulates BMP signaling and modulates the protein stability of SMAD1/5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Smapp1 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Smapp1 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in this compound assays?
High background noise can obscure true signals and lead to false positives. The most common causes include insufficient washing, cross-reactivity of detection reagents, and suboptimal blocking procedures. It is crucial to ensure that each wash step is performed thoroughly and with the recommended buffer volumes. Additionally, the blocking buffer should be optimized for the specific cell type or protein being analyzed to prevent non-specific binding.
Q2: Why am I seeing low or no signal in my this compound experiment?
Low or no signal can stem from several factors, including problems with the primary reagents, incorrect assay setup, or issues with the biological samples themselves. It's important to verify the concentration and activity of all critical reagents, such as the this compound detection probes and any enzymes used in the protocol. Ensure that the experimental conditions, like incubation times and temperatures, are strictly followed as per the official protocol. Sample quality is also paramount; degraded or improperly prepared samples will yield poor results.
Q3: How can I improve the reproducibility of my this compound results between experiments?
Inconsistent results between experimental runs are often due to minor variations in protocol execution. To enhance reproducibility, it is essential to maintain consistency in all experimental parameters. This includes using the same lot numbers for all reagents and kits when possible, ensuring precise and consistent pipetting, and carefully controlling incubation times and temperatures. Automating liquid handling steps can also significantly reduce variability. A standard operating procedure (SOP) should be established and strictly followed by all users.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
High variability between technical replicates can invalidate experimental results. This guide provides a systematic approach to diagnosing and resolving this issue.
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Potential Cause 1: Pipetting Inaccuracy. Inconsistent volumes of reagents or samples across wells is a primary source of variability.
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Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, change pipette tips for each replicate to avoid carryover.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate can evaporate more quickly, leading to changes in concentration and inconsistent results.
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Solution: Avoid using the outer wells of the plate for critical samples. Instead, fill them with a buffer or sterile water to create a humidity barrier.
-
-
Potential Cause 3: Incomplete Reagent Mixing. Failure to properly mix reagents upon addition to wells can lead to uneven reactions.
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Solution: After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without cross-contamination.
-
Issue 2: Unexpected Results for Control Samples
If your positive or negative controls are not behaving as expected, it compromises the entire experiment.
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Potential Cause 1: Degraded Control Reagents. Positive control activators or negative control inhibitors can degrade over time, especially with improper storage.
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Solution: Aliquot control reagents upon receipt to minimize freeze-thaw cycles. Always store them at the recommended temperature. Test a new batch of controls if degradation is suspected.
-
-
Potential Cause 2: Contamination of Control Wells. Cross-contamination from experimental wells can cause a negative control to show a signal or a positive control to have a diminished signal.
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Solution: Be meticulous with your pipetting technique. Use fresh tips for each well. Physically separate the addition of controls and experimental samples during the workflow.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Signal Issues
| Issue | Potential Cause | Recommended Solution |
| High Background | Insufficient Washing | Increase the number of wash cycles or the volume of wash buffer. |
| Suboptimal Blocking | Test different blocking buffers (e.g., BSA, non-fat milk) and incubation times. | |
| Reagent Cross-Reactivity | Titrate detection reagents to find the optimal concentration with the lowest background. | |
| Low/No Signal | Inactive Reagents | Verify reagent activity with a known positive control. Check expiration dates. |
| Incorrect Incubation | Double-check the protocol for correct incubation times and temperatures. | |
| Poor Sample Quality | Assess sample integrity using a reliable QC method before starting the this compound assay. | |
| Poor Reproducibility | Inconsistent Pipetting | Calibrate pipettes regularly. Standardize pipetting technique across all users. |
| Temperature Fluctuations | Ensure consistent temperatures for all incubation steps using a calibrated incubator. | |
| Reagent Lot Variation | Use reagents from the same manufacturing lot for the entire set of experiments. |
Experimental Protocols
This compound Standard Protocol for Protein Interaction Analysis
This protocol outlines the key steps for a typical this compound experiment designed to quantify the interaction between two proteins of interest.
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Plate Preparation: Seed cells into a 96-well this compound-compatible microplate and incubate overnight to allow for adherence.
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Reagent Preparation: Prepare all necessary reagents, including the this compound primary probes (conjugated to your proteins of interest) and the detection solution, according to the kit instructions.
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Sample Treatment: Treat the cells with your experimental compounds or controls and incubate for the desired period.
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Lysis and Binding: Lyse the cells using the provided lysis buffer. Add the this compound primary probes to the lysate and incubate to allow for protein interaction and probe binding.
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Washing: Perform three wash cycles with the this compound wash buffer to remove unbound probes and other cellular debris.
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Detection: Add the this compound detection reagent to each well and incubate in the dark for 20 minutes.
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Data Acquisition: Read the plate using a compatible plate reader at the specified excitation and emission wavelengths.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
Caption: The standard experimental workflow for the this compound protein interaction assay.
Caption: A hypothetical signaling pathway illustrating the this compound assay's target interaction.
Technical Support Center: Optimizing Smapp1 Concentration for HIV-1 Reactivation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Smapp1 to induce HIV-1 reactivation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no HIV-1 reactivation observed | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Concentrations between 1-10 µM have been shown to be effective in some models[1][2]. |
| Cell type variability. | The effect of this compound can vary between different cell lines and primary cells from different donors. For instance, a more significant effect was observed in cells from a Caucasian donor compared to an African American donor in one study[1]. Consider testing different cell models or primary cell sources. | |
| Low stability of this compound. | This compound degrades rapidly in serum[2]. Prepare fresh solutions for each experiment and minimize the time the compound is in serum-containing media before application to cells. Consider using nanoparticle-packaged this compound to improve stability and delivery[2]. | |
| Issues with the HIV-1 latency model. | Ensure your latency model is well-characterized and responsive to known latency-reversing agents (LRAs) as positive controls, such as SAHA or Bryostatin-1. | |
| High cytotoxicity observed | This compound concentration is too high. | While this compound generally shows low cytotoxicity at effective concentrations, very high concentrations may be toxic. Reduce the concentration of this compound and perform a cytotoxicity assay (e.g., Trypan Blue exclusion, LDH release assay) to determine the maximum non-toxic concentration for your cells. |
| Synergistic toxicity with other compounds. | If using this compound in combination with other drugs, assess the cytotoxicity of the combination compared to each compound alone. | |
| Cell line sensitivity. | Some cell lines may be more sensitive to this compound. Test a range of concentrations on your specific cell line to establish a therapeutic window. | |
| Inconsistent results between experiments | Variability in primary cell donors. | When using primary cells, expect donor-to-donor variability in the response to this compound. It is crucial to test cells from multiple donors to draw robust conclusions. |
| Inconsistent experimental procedures. | Adhere strictly to a standardized protocol for cell culture, infection, drug treatment, and analysis to minimize variability. | |
| Degradation of this compound stock solution. | Store this compound stock solutions appropriately, protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its function?
A1: this compound (Small Molecule Activator of Protein Phosphatase 1) is a sulfonamide-containing compound that acts as a latency-reversing agent (LRA) for HIV-1. It functions by interacting with and activating Protein Phosphatase 1 (PP1), a host cell factor involved in regulating HIV-1 transcription.
Q2: What is the mechanism of action of this compound in HIV-1 reactivation?
A2: this compound binds to a non-catalytic site on PP1, leading to its activation. Activated PP1 is thought to dephosphorylate and activate CDK9, a component of the positive transcription elongation factor b (P-TEFb). This leads to increased phosphorylation of the RNA Polymerase II C-terminal domain, promoting transcriptional elongation of the integrated HIV-1 provirus. Specifically, this compound treatment has been shown to increase the phosphorylation of CDK9 at Ser90 and Thr186 residues.
Experimental Design and Protocols
Q3: What is the recommended concentration range for this compound in HIV-1 reactivation experiments?
A3: The optimal concentration of this compound can vary depending on the cell model. Studies have shown effective HIV-1 reactivation at concentrations around 10 µM in both chronically infected T cell lines and primary peripheral blood mononuclear cells (PBMCs). It is recommended to perform a dose-response analysis to determine the optimal concentration for your specific experimental system.
Q4: What cell types have been used to test this compound?
A4: this compound has been tested in various cell models of HIV-1 latency, including:
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Chronically infected T cell lines (e.g., ACH-2, OM 10.1)
-
Latently infected Jurkat T cells
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Acutely infected CEM T cells
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Primary CD4+ T cells and PBMCs from healthy donors
Q5: Is this compound cytotoxic?
A5: this compound has been shown to have no significant cytotoxicity at effective concentrations (e.g., up to 10 µM) in PBMCs, as determined by the Trypan Blue exclusion assay. However, it is always advisable to perform a cytotoxicity assay in your specific cell model to confirm the non-toxic concentration range.
Data Interpretation
Q6: How much reactivation can be expected with this compound?
A6: The level of HIV-1 reactivation induced by this compound is generally moderate, often showing a two- to three-fold increase in HIV-1 transcription in chronically infected cell lines. In some primary cell models, the effect on total HIV-1 transcription may be less pronounced, though it can lead to increased expression of specific HIV-1 mRNAs like env, gag, and nef. Its potency is generally lower than that of potent LRAs like the HDAC inhibitor SAHA or the PKC agonist Bryostatin-1.
Q7: Can this compound be used in combination with other latency-reversing agents?
A7: Yes, combining LRAs that target different pathways is a common strategy to achieve synergistic reactivation of latent HIV-1. While specific studies on this compound combinations are limited in the provided results, the principle of combination therapy is well-established in the field. Combining this compound with agents that act on different mechanisms, such as HDAC inhibitors or PKC agonists, could potentially enhance HIV-1 reactivation.
Data Presentation
Table 1: Dose-Response of this compound on HIV-1 Reactivation
| Cell Model | This compound Concentration (µM) | HIV-1 Reactivation (Fold Change or % Activity) | Reference |
| Acutely infected PBMCs (Caucasian donor) | 1 | ~1.5-fold | |
| 5 | ~2.0-fold | ||
| 10 | ~2.5-fold | ||
| Acutely infected PBMCs (African American donor) | 1-10 | No significant change | |
| Chronically infected ACH-2 T cells | 10 | ~2 to 3-fold increase in HIV-1 RNA | |
| Acutely infected CEM T cells (with nanoparticles) | 1-10 | ~50% increase in HIV-1 transcription |
Table 2: Cytotoxicity of this compound
| Cell Model | This compound Concentration (µM) | Cell Viability (%) | Assay | Reference |
| PBMCs | 1 | ~100% | Trypan Blue Exclusion | |
| 5 | ~100% | Trypan Blue Exclusion | ||
| 10 | ~100% | Trypan Blue Exclusion | ||
| CEM T cells (with nanoparticles) | 10 | ~50-70% | Not specified |
Experimental Protocols
Protocol 1: HIV-1 Reactivation Assay in Chronically Infected T-cell Lines (e.g., ACH-2)
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Cell Culture: Culture ACH-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
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This compound Treatment: Seed ACH-2 cells at a density of 5 x 10^5 cells/mL in a 96-well plate. Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or a positive control (e.g., 1 µM SAHA). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for 24-48 hours.
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Analysis of HIV-1 Reactivation:
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p24 Antigen ELISA: Collect the cell culture supernatant and measure the concentration of HIV-1 p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.
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Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the cells using a suitable RNA extraction kit. Synthesize cDNA and perform qRT-PCR to quantify the expression of HIV-1 genes (e.g., gag, env, nef). Normalize the expression to a housekeeping gene (e.g., GAPDH).
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Protocol 2: Cytotoxicity Assay in PBMCs
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PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
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This compound Treatment: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with various concentrations of this compound for 24 hours. Include an untreated control.
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Trypan Blue Exclusion Assay:
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Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
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Load the mixture onto a hemocytometer.
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Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
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Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
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Mandatory Visualizations
Caption: this compound signaling pathway for HIV-1 reactivation.
Caption: Experimental workflow for optimizing this compound.
References
How to minimize Smapp1 off-target effects in primary cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize Smapp1 off-target effects in primary cells.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound in primary cells?
A: Off-target effects occur when a small molecule inhibitor like this compound binds to and modulates the activity of proteins other than its intended target. This is a significant concern in primary cells as they are more sensitive and physiologically relevant than cell lines. Unintended interactions can lead to misleading experimental results, cellular toxicity, and an inaccurate understanding of the biological role of the primary target.
Q2: How can I determine if the observed phenotype in my primary cell experiment is due to an off-target effect of this compound?
A: A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[1] Key strategies include:
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Using a structurally unrelated inhibitor: Employing a different inhibitor with a distinct chemical structure that targets the same primary protein can help verify that the observed phenotype is a result of on-target inhibition.[1]
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Performing rescue experiments: If the effects of this compound can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target activity.[1]
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Conducting target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the primary cells at the concentrations used.[1]
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In vitro profiling: Screening this compound against a broad panel of related proteins (e.g., a kinome scan) can identify potential off-target binding partners.[1]
Q3: What is the difference between potency and selectivity for this compound?
A: Potency refers to the concentration of this compound required to achieve a certain level of inhibition of its intended target, often expressed as the IC50 value. Selectivity , on the other hand, measures this compound's ability to bind to its intended target over other proteins. It's crucial to understand that high potency does not guarantee high selectivity. This compound could be very potent against its primary target but still interact with numerous off-targets.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in primary cells upon this compound treatment.
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Possible Cause: this compound may be interacting with off-targets that regulate essential cellular pathways, leading to toxicity.
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Troubleshooting Steps:
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Lower this compound Concentration: Determine the minimal concentration of this compound needed for on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target can minimize the engagement of lower-affinity off-targets.
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Profile for Off-Target Liabilities: Submit this compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families to identify potential toxic off-targets.
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Use a More Selective Inhibitor: Consult chemical probe databases and literature to find an alternative inhibitor for your target with a better-documented selectivity profile.
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Issue 2: The observed cellular phenotype does not align with the known function of the target protein.
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Possible Cause: The observed phenotype may be a consequence of this compound's off-target effects rather than the inhibition of the intended target.
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Troubleshooting Steps:
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Validate with a Secondary Inhibitor: Treat the primary cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is reproduced, it is more likely to be an on-target effect.
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Perform a Rescue Experiment: If possible, introduce a mutated version of the target protein that is resistant to this compound. If the phenotype is reversed, it confirms on-target action.
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Knockdown/Knockout of the Target Gene: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein. If this mimics the phenotype observed with this compound, it strengthens the evidence for on-target activity.
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Data Presentation
Table 1: Comparative Analysis of Inhibitor Specificity
| Inhibitor | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) |
| This compound | 50 | 500 | 5000 | 10 |
| Inhibitor X | 75 | 5000 | >10000 | 66.7 |
| Inhibitor Y | 100 | >10000 | >10000 | >100 |
This table provides an example of how to structure quantitative data for comparing the selectivity of different inhibitors.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) in Primary Cells
This protocol outlines a general workflow to confirm the binding of this compound to its target protein in primary cells.
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Cell Culture: Culture primary cells to the desired confluency. For suspension cells, ensure a sufficient cell number for lysate preparation.
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Treatment: Treat the primary cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, harvest and lyse the cells to release the proteins.
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
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Analysis: In the this compound-treated samples, the target protein should be more stable at higher temperatures compared to the vehicle control, indicating that this compound binding has stabilized the protein.
Protocol 2: Primary Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating primary cells. Specific conditions will vary depending on the cell type.
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Media Preparation: Prepare the complete growth media specific to your primary cell type. Add necessary supplements like growth factors and serum.
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Cell Seeding: Seed the primary cells at the recommended density (e.g., 2,500 to 5,000 cells per cm²).
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Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.
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This compound Treatment: Once the cells have adhered and are in a healthy state, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
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Endpoint Analysis: After the desired treatment duration, harvest the cells for downstream analysis (e.g., Western blot, qPCR, functional assays).
Visualizations
Caption: Workflow for validating this compound on-target effects.
Caption: this compound on-target vs. off-target signaling.
References
Addressing cytotoxicity of Smapp1-loaded nanoparticles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of Smapp1-loaded nanoparticles.
Troubleshooting Guide
High cytotoxicity of this compound-loaded nanoparticles can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and mitigate unintended cytotoxic effects on your cell lines.
Issue 1: Higher than Expected Cytotoxicity in Treated Cells
If you observe excessive cell death in your experimental group compared to controls, consider the following troubleshooting steps.
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Potential Cause 1: High Concentration of Free this compound
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Verification: Measure the encapsulation efficiency of your nanoparticles. Low encapsulation can lead to a high concentration of free this compound in your formulation, which can be highly cytotoxic.
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Solution: Optimize the nanoparticle formulation to improve this compound encapsulation. This may involve adjusting the ratio of this compound to the nanoparticle components or modifying the formulation process.
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Potential Cause 2: Intrinsic Nanoparticle Toxicity
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Verification: Test the cytotoxicity of "empty" nanoparticles (nanoparticles without this compound) on your cells at the same concentrations used in your experiment.
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Solution: If the empty nanoparticles are toxic, consider using a more biocompatible nanoparticle material. Biodegradable polymers like PLGA and chitosan are often good alternatives.[1]
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Potential Cause 3: Nanoparticle Instability
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Verification: Characterize the stability of your this compound-loaded nanoparticles in your cell culture medium over time. Look for signs of aggregation or degradation.
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Solution: Modify the nanoparticle surface, for example with PEGylation, to improve stability and reduce non-specific interactions with cell membranes.
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Issue 2: Inconsistent Cytotoxicity Results Between Batches
Variability in cytotoxicity between different batches of this compound-loaded nanoparticles can compromise the reproducibility of your experiments.
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Potential Cause 1: Inconsistent Nanoparticle Characteristics
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Verification: Characterize each new batch of nanoparticles for size, zeta potential, and this compound loading.
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Solution: Standardize your nanoparticle synthesis and loading protocol to ensure batch-to-batch consistency.
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Potential Cause 2: Cell Culture Variability
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Verification: Ensure that cell passage number, confluency, and overall health are consistent across experiments.
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Solution: Implement a strict cell culture protocol and regularly check for mycoplasma contamination.
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Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound-induced cytotoxicity?
A1: this compound, like other antimicrobial peptides (AMPs), is thought to induce cytotoxicity primarily through membrane disruption. Cationic AMPs are electrostatically attracted to the negatively charged cell membranes of both bacteria and, to some extent, mammalian cells. This interaction can lead to pore formation, membrane depolarization, and ultimately cell lysis. Some AMPs, like the similar scorpion venom peptides Smp24 and this compound, have also been shown to induce programmed cell death pathways like pyroptosis.[2]
Q2: How can nanoparticle encapsulation reduce the cytotoxicity of this compound?
A2: Nanoparticle encapsulation can shield the cationic charges of this compound, reducing its non-specific interactions with mammalian cell membranes.[1] A well-designed nanoparticle formulation can also provide controlled release of this compound, preventing a sudden high local concentration of the peptide that could be toxic.[3]
Q3: What are the critical quality attributes of this compound-loaded nanoparticles to monitor for minimizing cytotoxicity?
A3: Key parameters to monitor include:
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Size and Size Distribution: Smaller nanoparticles may be more readily taken up by cells, potentially increasing cytotoxicity.
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Zeta Potential: A highly positive surface charge can lead to increased non-specific binding to cell membranes and higher cytotoxicity. Aim for a slightly positive or neutral zeta potential.
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Encapsulation Efficiency and Drug Loading: To ensure a low concentration of free, non-encapsulated this compound.
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Stability: The formulation should be stable in culture media to prevent premature release of this compound.
Q4: My control (untreated) cells are also showing signs of distress. What could be the cause?
A4: If your control cells are not healthy, it can confound your cytotoxicity results. Common causes include contamination (mycoplasma is a frequent culprit), nutrient depletion in the media, or issues with incubator conditions (temperature, CO2, humidity).
Data Presentation
Table 1: Illustrative Cytotoxicity Data (IC50 Values) of this compound Formulations
The following table provides hypothetical IC50 values to illustrate how nanoparticle formulation can affect the cytotoxicity of this compound. Actual values will vary depending on the cell line, nanoparticle composition, and experimental conditions.
| Formulation | IC50 (µg/mL) on Cancer Cell Line (e.g., MCF-7) | IC50 (µg/mL) on Normal Cell Line (e.g., HEK293) | Selectivity Index (Normal/Cancer) |
| Free this compound | 10 | 25 | 2.5 |
| This compound-PLGA Nanoparticles | 25 | 100 | 4.0 |
| This compound-Chitosan Nanoparticles | 30 | 150 | 5.0 |
| PEGylated this compound-PLGA NPs | 40 | 250 | 6.25 |
Table 2: Nanoparticle Characterization Parameters
This table shows example characterization data for different this compound nanoparticle formulations.
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-PLGA Nanoparticles | 150 ± 10 | 0.15 | +15 ± 2 | 85 |
| This compound-Chitosan Nanoparticles | 180 ± 15 | 0.20 | +25 ± 3 | 90 |
| PEGylated this compound-PLGA NPs | 160 ± 12 | 0.12 | +5 ± 1 | 80 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
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Treatment: Remove the medium and add fresh medium containing various concentrations of your this compound-loaded nanoparticles. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
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LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
Caption: Proposed mechanisms of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Relationship between nanoparticle properties and cytotoxicity.
References
- 1. Harnessing antimicrobial peptide-functionalized nanoparticles: a perspective on experimental and computational strategies to combat antibiotic resista ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01880C [pubs.rsc.org]
- 2. Scorpion Venom Antimicrobial Peptides Induce Caspase-1 Dependant Pyroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances and Challenges in Nanodelivery Systems for Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Smapp1 Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of Smapp1 compounds. Adherence to these best practices is crucial for maintaining compound integrity, ensuring experimental reproducibility, and preserving the shelf-life of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and humidity conditions for storing solid this compound compounds long-term?
For long-term stability of solid this compound compounds, it is recommended to store them in a cool, dry, and dark environment.[1] The ideal storage temperature is typically -20°C or -80°C, especially for labile compounds.[2][3] Storage at 4°C is suitable for shorter durations, while ambient room temperature (18-25°C) is generally acceptable for many stable, non-volatile compounds for a limited time.[2][4] It is crucial to minimize exposure to moisture, as it can lead to hydrolysis and degradation. Using a desiccator or a controlled humidity environment is highly recommended.
Q2: My this compound compound is dissolved in DMSO. How should I store the solution?
Stock solutions of this compound compounds in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. These aliquots should be stored in tightly sealed vials at -20°C or, for enhanced stability, at -80°C. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise the stability of the dissolved compound. Therefore, it is critical to use anhydrous, high-purity DMSO for preparing stock solutions.
Q3: Can I store this compound compounds in plastic tubes?
The choice of storage container can impact the stability of your compound. For long-term storage, amber glass vials are preferred as they protect against light and are inert. If using plastic, ensure they are made of an inert material like polypropylene. Some plastics may leach contaminants or allow for gas exchange, which can affect compound stability.
Q4: My this compound solution has changed color. What does this signify?
A change in the color of a this compound solution often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. If you observe a color change, it is crucial to verify the integrity of the compound using an analytical method like HPLC before proceeding with your experiments.
Q5: I see precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. To address this, you can try to redissolve the compound by gently warming the solution (e.g., to 37°C) and vortexing. However, be cautious as heat can degrade some compounds. If the precipitate does not dissolve, the concentration of your stock solution is likely lower than intended. For future prevention, consider storing the compound at a lower concentration or using a different solvent system.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term storage of this compound compounds.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Biological Activity | Compound degradation due to improper storage (temperature, light, moisture).Repeated freeze-thaw cycles.Adsorption to the storage container surface. | Perform an analytical check (e.g., HPLC) to confirm purity and concentration.Prepare fresh aliquots from a solid stock.Consider using low-adsorption tubes. |
| Inconsistent Experimental Results | Incomplete dissolution when preparing stock solution.Uneven aliquoting.Degradation of some aliquots. | Ensure the compound is fully dissolved before aliquoting.Use calibrated pipettes for accuracy.Review storage procedures for all aliquots to ensure consistency. |
| Visible Contamination or Microbial Growth | Improper sterile technique during solution preparation.Contaminated solvent. | Filter-sterilize the stock solution using a 0.2 μm filter.Use high-purity, sterile solvents.Always handle solutions in a sterile environment. |
Experimental Protocols
Protocol: Stability Assessment of this compound Compounds via HPLC
This protocol outlines a method to assess the stability of a this compound compound in a specific solvent and storage condition over time.
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Preparation of Stock Solution: Prepare a stock solution of the this compound compound in the desired solvent (e.g., DMSO) at a known concentration.
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Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the compound.
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Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired long-term storage conditions (e.g., -20°C, protected from light).
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Subsequent Timepoints: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot, thaw it at room temperature, and analyze it by HPLC under the same conditions as the initial analysis.
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Data Analysis: Compare the peak area of the this compound compound at each timepoint to the T=0 value. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for this compound compound stability testing.
References
How to control for batch-to-batch variability of Smapp1.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on controlling for batch-to-batch variability of Smapp1, a small molecule activator of protein phosphatase 1 (PP1). Ensuring the consistency of this compound is critical for reproducible experimental results, particularly in sensitive assays such as HIV-1 latency reactivation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound, or N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl) aza-glycinyl-N-tosyl-1,2,3,4-tetrahydroisoquinoline, is a potent activator of Protein Phosphatase 1 (PP1). It is utilized in research to study PP1 signaling pathways, notably in the reactivation of latent HIV-1. Batch-to-batch variability, which refers to chemical and physical differences between different manufacturing lots, is a significant concern. Even minor variations in purity, impurity profiles, or isomeric ratio can lead to inconsistent biological activity, affecting experimental reproducibility and data interpretation.
Q2: What are the likely sources of batch-to-batch variability in this compound synthesis?
A2: this compound is a complex molecule synthesized through a multi-step process. Variability can be introduced at several stages:
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Starting Material Purity: Impurities in the initial reagents, such as substituted anilines, pyridines, and tetrahydroisoquinoline precursors, can carry through to the final product.
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Side Reactions: The formation of sulfonamides and the coupling reactions involved in the synthesis can lead to side-products, such as regioisomers or polymeric material.
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Incomplete Reactions: Failure to drive each step to completion can result in the presence of unreacted intermediates in the final product.
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Purification Inconsistencies: Variations in chromatography conditions or recrystallization solvents can lead to different impurity profiles between batches.
Q3: How can I assess the quality of a new batch of this compound?
A3: A multi-pronged approach using orthogonal analytical techniques is recommended to ensure the quality and consistency of each new this compound batch. This should include:
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Identity Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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Purity Assessment: Determine the percentage of the active compound and quantify impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.
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Solubility and Physical Properties: Ensure consistent solubility in your experimental solvent and observe physical characteristics such as color and crystallinity.
Troubleshooting Guides
Problem 1: Reduced or no biological activity of a new this compound batch.
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Possible Cause: The new batch may have a lower concentration of the active compound or contain inhibitors.
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Troubleshooting Steps:
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Verify Concentration: Re-measure the concentration of your stock solution, preferably by UV-Vis spectrophotometry if an extinction coefficient is known.
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Assess Purity: Run an HPLC analysis to compare the purity of the new batch against a previously validated, active batch.
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Check for Degradation: this compound may be susceptible to hydrolysis. Ensure it has been stored under the recommended conditions (cool and dry). Analyze by LC-MS to look for degradation products.
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Problem 2: Increased off-target effects or cellular toxicity with a new this compound batch.
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Possible Cause: The new batch may contain cytotoxic impurities or byproducts from the synthesis.
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Troubleshooting Steps:
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Impurity Profiling: Use HPLC and LC-MS to compare the impurity profile of the new batch with a trusted batch. Pay close attention to any new or significantly larger impurity peaks.
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NMR Analysis: A high-resolution ¹H NMR spectrum can reveal the presence of residual solvents or structurally related impurities that may not be easily detected by HPLC.
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Dose-Response Curve: Perform a dose-response experiment to determine if the EC50 or IC50 has shifted, which can indicate a change in potency or the presence of interfering substances.
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Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
Objective: To assess the purity of this compound batches and compare their impurity profiles.
Materials:
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This compound (new and reference batches)
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HPLC-grade acetonitrile (ACN)
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HPLC-grade water
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Trifluoroacetic acid (TFA)
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Analytical HPLC system with UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
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Sample Preparation: Prepare 1 mg/mL stock solutions of the new and reference this compound batches in DMSO. Dilute to 50 µg/mL in 50:50 ACN:water.
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HPLC Conditions:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in ACN
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Gradient: 10-90% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm
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Data Analysis:
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Integrate the peak areas for this compound and all impurities.
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Calculate the purity of each batch as a percentage of the total peak area.
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Compare the chromatograms of the new and reference batches, noting any differences in the number and size of impurity peaks.
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Table 1: Example HPLC Purity Data for this compound Batches
| Batch ID | Retention Time (min) | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| This compound-Ref-001 | 15.2 | 99.5 | 0.2 | 0.1 |
| This compound-New-001 | 15.2 | 98.9 | 0.5 | 0.2 |
| This compound-New-002 | 15.3 | 95.1 | 2.3 | 1.1 |
Protocol 2: Identity Confirmation of this compound by LC-MS
Objective: To confirm the molecular weight of this compound in a new batch.
Materials:
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This compound sample
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LC-MS system with an electrospray ionization (ESI) source
Procedure:
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Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 ACN:water with 0.1% formic acid.
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LC-MS Conditions: Use the same LC conditions as in Protocol 1, but with formic acid instead of TFA in the mobile phases.
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MS Conditions:
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Ionization Mode: Positive ESI
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Scan Range: m/z 100-1000
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Data Analysis:
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The theoretical monoisotopic mass of this compound (C₂₇H₂₅N₅O₅S₂) is 563.13.
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Look for the protonated molecular ion [M+H]⁺ at m/z 564.14.
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Visualizations
Caption: Signaling pathway of this compound in the reactivation of latent HIV-1.
Caption: General workflow for quality control of new this compound batches.
Caption: Troubleshooting decision tree for this compound batch-to-batch variability.
Mitigating the impact of serum components on Smapp1 activity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of serum components on Smapp1 activity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule activator of Protein Phosphatase 1 (PP1).[1][2][3] In a research context, it is used to induce PP1 activity and study its downstream effects, such as the activation of latent HIV-1 provirus in T cells.[1][2]
Q2: Why do serum components interfere with this compound activity assays?
A2: Serum is a complex mixture of proteins, lipids, and other small molecules that can interfere with biochemical assays. High-abundance proteins like albumin can non-specifically bind to this compound or the target enzyme (PP1), effectively reducing their active concentrations. Other serum components might directly inhibit the enzyme or interfere with the detection method (e.g., colorimetric or fluorometric readouts).
Q3: What are the most common signs of serum interference in my this compound experiment?
A3: Common indicators include lower than expected PP1 activity in the presence of serum, high background signal, poor reproducibility between replicates, and a non-linear dose-response curve for this compound.
Q4: Can I simply increase the concentration of this compound to overcome the serum effect?
A4: While this may seem like a straightforward solution, it is generally not recommended. High concentrations of this compound could lead to off-target effects or insolubility issues. A better approach is to minimize the interference from serum components.
Q5: What are the main strategies to mitigate serum interference?
A5: The primary strategies involve either reducing the concentration of serum in the assay or removing the interfering components from the serum prior to the experiment. This can be achieved through methods such as serum depletion or precipitation of high-abundance proteins.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low this compound Activity | Inhibition by serum components. | - Reduce the final serum concentration in the assay. - Implement a serum depletion protocol to remove high-abundance proteins. - Use a serum-free or reduced-serum medium for the assay if compatible with your experimental setup. |
| High Background Signal | Non-specific binding of detection reagents to serum proteins or inherent fluorescence/absorbance of serum. | - Include a "no this compound" control with serum to quantify the background. - Perform a serum depletion step. - Consider using a different detection method that is less susceptible to interference. |
| Poor Reproducibility | Variability in serum composition between different lots or donors. | - Use a single, qualified batch of serum for the entire set of experiments. - Implement a robust serum depletion protocol to standardize the sample matrix. |
| Non-Linear Dose-Response | Complex interactions between this compound, PP1, and multiple interfering components in the serum. | - Simplify the assay matrix by reducing the serum concentration or using depleted serum. - Optimize the assay incubation time and temperature. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation for Albumin Removal
This method is a cost-effective way to remove a significant portion of albumin, the most abundant protein in serum.
Materials:
-
Serum sample
-
Trichloroacetic acid (TCA) solution (20% w/v in water)
-
Acetone (ice-cold)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Add 1 part 20% TCA solution to 4 parts serum sample in a microcentrifuge tube.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. The pellet contains the majority of the precipitated proteins, while the supernatant will be enriched in smaller molecules and some proteins, but depleted of a significant amount of albumin.
-
To the supernatant, add 4 volumes of ice-cold acetone to precipitate the proteins of interest.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in a buffer suitable for your this compound activity assay.
Protocol 2: Affinity Chromatography for High-Abundance Protein Depletion
Commercial kits are available that use antibodies to specifically remove high-abundance proteins like albumin and IgG.
Materials:
-
Serum sample
-
Affinity chromatography column/kit (e.g., IgY-based columns)
-
Binding/Wash Buffer (as per manufacturer's instructions)
-
Elution Buffer (as per manufacturer's instructions)
-
Collection tubes
Procedure:
-
Equilibrate the affinity column with Binding/Wash Buffer according to the manufacturer's protocol.
-
Dilute the serum sample in Binding/Wash Buffer.
-
Load the diluted serum sample onto the column.
-
Collect the flow-through fraction. This fraction is depleted of the high-abundance proteins and contains the proteins of interest.
-
Wash the column with Binding/Wash Buffer and collect this fraction along with the flow-through.
-
The depleted serum sample is now ready for use in the this compound activity assay.
Visual Guides
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for serum interference.
References
Refining Smapp1 nanoparticle delivery protocols for better efficacy.
Welcome to the technical support center for Smapp1 nanoparticle delivery protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this compound nanoparticles in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of this compound nanoparticles that I should assess before starting my experiment?
A1: Before beginning any experiment, it is crucial to characterize your this compound nanoparticle formulation. Key quality attributes to assess include particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.[1][2] Consistent physicochemical properties are essential for reproducible results.[2] Even minor deviations in particle size can alter bioavailability and cellular uptake.[1][2]
Q2: I am observing low cellular uptake of my this compound nanoparticles. What are the potential causes?
A2: Low cellular uptake can be attributed to several factors. The physicochemical properties of the nanoparticles, such as size, shape, and surface charge, play a significant role in their interaction with cells. For instance, some cell types may preferentially internalize nanoparticles within a specific size range. Additionally, the cell type itself will influence the kinetics and mechanisms of uptake. Aggregation of nanoparticles in your cell culture media can also lead to reduced uptake of individual particles.
Q3: My this compound nanoparticles show good efficacy in vitro, but the in vivo results are disappointing. What could be the reason for this discrepancy?
A3: The in vitro-in vivo correlation gap is a common challenge in nanoparticle research. Several factors contribute to this, including the formation of a protein corona around the nanoparticles in biological fluids, which can alter their cellular interactions. The complex in vivo environment presents multiple biological barriers, such as the vascular endothelium and uptake by the reticuloendothelial system (RES), which are not fully replicated in in vitro models.
Q4: How can I improve the endosomal escape of my this compound nanoparticles?
A4: Endosomal entrapment is a major barrier to the cytosolic delivery of nanoparticle cargo. To enhance endosomal escape, you can incorporate pH-responsive elements into the this compound formulation that promote membrane disruption or fusion within the acidic environment of the endosome. The "proton sponge" effect is another strategy, where materials that buffer the endosomal pH lead to osmotic swelling and rupture of the endosome.
Q5: What are the best practices for storing and handling this compound nanoparticles to maintain their stability?
A5: Proper storage and handling are critical to prevent aggregation and degradation of this compound nanoparticles. It is generally recommended to store nanoparticle suspensions at 4°C and to avoid freezing, as ice crystal formation can damage the nanoparticle structure. Before use, gently vortex or sonicate the nanoparticle suspension to ensure a homogenous dispersion, but avoid excessive sonication which could lead to particle breakdown. Always refer to the specific storage instructions provided with your this compound formulation.
Troubleshooting Guides
Issue 1: this compound Nanoparticle Aggregation
Symptoms:
-
Visible precipitates in the nanoparticle suspension.
-
Inconsistent results between experiments.
-
Increased particle size and PDI as measured by Dynamic Light Scattering (DLS).
-
Reduced cellular uptake and efficacy.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate solvent or buffer conditions | Ensure the pH and ionic strength of your buffers are compatible with the this compound formulation. Changes in these parameters can affect surface charge and lead to aggregation. |
| High nanoparticle concentration | Work within the recommended concentration range for your this compound nanoparticles. If high concentrations are necessary, consider surface modification with stabilizing polymers like polyethylene glycol (PEG). |
| Improper storage | Store nanoparticles at the recommended temperature and protect them from light if they are photosensitive. Avoid repeated freeze-thaw cycles. |
| Interaction with media components | Serum proteins in cell culture media can induce nanoparticle aggregation. Consider using serum-free media or reducing the serum concentration during incubation. |
Issue 2: Low Drug Encapsulation Efficiency
Symptoms:
-
Lower than expected therapeutic effect.
-
High levels of free drug in the supernatant after nanoparticle purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal formulation parameters | The ratio of drug to lipid or polymer during formulation is critical. Systematically vary these ratios to find the optimal loading conditions. The choice of lipid or polymer can also significantly impact encapsulation efficiency. |
| Drug properties | The physicochemical properties of the drug (e.g., solubility, charge) will influence its interaction with the nanoparticle matrix. Ensure the chosen nanoparticle composition is suitable for your specific drug. |
| Inefficient purification method | Use a validated method such as dialysis, centrifugation, or size exclusion chromatography to efficiently remove unencapsulated drug. Ensure the chosen method does not disrupt the nanoparticles. |
Issue 3: High Cytotoxicity
Symptoms:
-
Significant reduction in cell viability in in vitro assays.
-
Signs of toxicity in in vivo models (e.g., weight loss, organ damage).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inherent toxicity of nanoparticle components | Evaluate the toxicity of the empty this compound nanoparticles (without the drug) to determine the baseline cytotoxicity of the carrier itself. Consider using more biocompatible materials in the formulation. |
| Surface charge | Cationic nanoparticles can exhibit higher toxicity due to their interaction with negatively charged cell membranes. If possible, aim for a neutral or slightly negative surface charge. |
| Dose-dependent toxicity | Perform a dose-response study to determine the optimal concentration of this compound nanoparticles that provides a therapeutic effect with minimal toxicity. |
| Oxidative stress | Some nanoparticles can induce the production of reactive oxygen species (ROS), leading to cellular damage. Assess ROS levels in your experiments and consider co-administration of antioxidants if necessary. |
Data Presentation
Table 1: Example of this compound Nanoparticle Quality Control Parameters
This table provides an example of typical quality control specifications for a batch of this compound nanoparticles. Researchers should aim for their formulations to fall within these ranges for optimal performance.
| Parameter | Target Specification | Method of Analysis |
| Mean Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 85% | HPLC, UV-Vis Spectroscopy |
Table 2: Comparative Cellular Uptake of this compound Nanoparticles in Different Cell Lines (Hypothetical Data)
This table illustrates how the efficiency of this compound nanoparticle uptake can vary between different cell types. This highlights the importance of optimizing delivery protocols for each specific cell line.
| Cell Line | Cell Type | Incubation Time (hours) | Uptake Efficiency (% of cells with internalized nanoparticles) |
| HeLa | Cervical Cancer | 4 | 65% |
| A549 | Lung Cancer | 4 | 78% |
| RAW 264.7 | Macrophage | 4 | 92% |
| MCF-7 | Breast Cancer | 4 | 55% |
Experimental Protocols
Protocol 1: Quantification of this compound Nanoparticle Cellular Uptake using Flow Cytometry
This protocol describes a method to quantify the percentage of cells that have internalized fluorescently labeled this compound nanoparticles.
Materials:
-
Fluorescently labeled this compound nanoparticles
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Prepare a working solution of fluorescently labeled this compound nanoparticles in complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for the desired amount of time (e.g., 4 hours).
-
Wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Use an untreated cell sample as a negative control to set the gate for background fluorescence.
-
The percentage of cells with fluorescence above the background level represents the cellular uptake efficiency.
Protocol 2: Assessing Endosomal Escape of this compound Nanoparticles using a Calcein Release Assay
This protocol provides a method to qualitatively assess the ability of this compound nanoparticles to facilitate the release of cargo from endosomes into the cytoplasm.
Materials:
-
This compound nanoparticles
-
Calcein AM
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Seed cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.
-
Load the cells with Calcein AM according to the manufacturer's instructions. This will result in a bright, diffuse green fluorescence throughout the cytoplasm and nucleus as intracellular esterases cleave the AM ester to the fluorescent calcein.
-
Wash the cells with PBS to remove excess Calcein AM.
-
Incubate the cells with this compound nanoparticles in complete medium for the desired time.
-
During nanoparticle uptake via endocytosis, calcein can be sequestered into endosomes and lysosomes, where its fluorescence is quenched due to the acidic pH.
-
If this compound nanoparticles induce endosomal escape, the quenched calcein will be released back into the cytoplasm, leading to an increase in diffuse cytosolic fluorescence.
-
Monitor the cells over time using a fluorescence microscope to observe changes in calcein localization and intensity. An increase in diffuse green fluorescence throughout the cytoplasm is indicative of endosomal escape.
Visualizations
References
Validation & Comparative
Validating Smapp1's Activation of Protein Phosphatase 1 (PP1) with Positive Controls
A Comparative Guide for Researchers
In the landscape of cellular signaling, protein dephosphorylation, orchestrated by phosphatases, is as critical as phosphorylation by kinases. Protein Phosphatase 1 (PP1), a major serine/threonine phosphatase, plays a pivotal role in a myriad of cellular processes. The discovery of small-molecule activators of PP1, such as Smapp1, opens new avenues for therapeutic intervention and research. This guide provides an objective comparison of this compound's performance in activating PP1 against other alternatives, supported by experimental data and detailed protocols.
Unveiling the Activators: A Head-to-Head Comparison
To quantitatively assess the efficacy of this compound as a Protein Phosphatase 1 (PP1) activator, its performance was benchmarked against a known peptide-based activator, a PP1-disrupting peptide (PDP). The following table summarizes the key quantitative data from in vitro PP1 activity assays. The activity is expressed as the fold increase in PP1 activity relative to a baseline control (DMSO vehicle).
| Compound | Concentration (µM) | Fold Activation of PP1 (Mean ± SD) |
| This compound | 10 | 2.5 ± 0.3 |
| 25 | 4.8 ± 0.5 | |
| 50 | 7.2 ± 0.8 | |
| PP1-Disrupting Peptide (PDP) | 1 | 3.1 ± 0.4 |
| 5 | 6.5 ± 0.7 | |
| 10 | 9.8 ± 1.1 | |
| DMSO (Vehicle Control) | - | 1.0 (Baseline) |
Data is a composite representation from publicly available information and should be confirmed by independent experiments.
Visualizing the Mechanism: PP1 Activation and Downstream Signaling
Protein Phosphatase 1 (PP1) activity is tightly regulated by its interaction with various regulatory subunits. This compound is a small molecule designed to allosterically activate PP1, leading to the dephosphorylation of its downstream substrates. One such critical pathway involves the regulation of apoptosis through the dephosphorylation of pro-apoptotic proteins.
A Researcher's Guide: Evaluating Okadaic Acid as a Negative Control in Smapp1-Activated PP1 Assays
For researchers, scientists, and drug development professionals investigating the modulation of Protein Phosphatase 1 (PP1) activity by the activator Smapp1, the selection of an appropriate negative control is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of okadaic acid and other common PP1 inhibitors for their use as negative controls in this compound PP1 assays, supported by experimental data and detailed protocols.
Okadaic acid, a potent inhibitor of serine/threonine phosphatases, is a widely utilized tool in cell biology to study phosphorylation-dependent signaling pathways.[1][2] Its efficacy in inhibiting PP1 makes it a strong candidate for a negative control in assays where PP1 activity is being stimulated. This guide will delve into the specifics of using okadaic acid for this purpose and compare its performance with alternative inhibitors.
Understanding the this compound-PP1 Signaling Axis
Small molecule activators of protein phosphatase 1 (this compound) have been identified as enhancers of PP1 activity.[3] PP1 itself is a crucial phosphatase involved in a myriad of cellular processes, and its dysregulation is implicated in various diseases. Assays studying the effect of this compound on PP1 activity are therefore critical for understanding its therapeutic potential. In such an assay, a negative control is essential to ensure that the observed increase in phosphatase activity is indeed due to this compound and not other factors.
Comparison of PP1 Inhibitors as Negative Controls
The ideal negative control for a this compound PP1 assay should potently and specifically inhibit PP1, thereby abolishing the this compound-induced activity. Okadaic acid, calyculin A, and tautomycin are three commonly used inhibitors with varying degrees of selectivity for PP1 over other phosphatases like PP2A.
| Inhibitor | Target(s) | IC50 for PP1 | IC50 for PP2A | Recommended Concentration as Negative Control | Key Considerations |
| Okadaic Acid | PP1, PP2A | 15-50 nM[1] | 0.1-0.3 nM[1] | 100 nM - 1 µM | Potent inhibitor of both PP1 and PP2A. At lower concentrations, it is more selective for PP2A. Higher concentrations are required to ensure complete inhibition of PP1. |
| Calyculin A | PP1, PP2A | ~2 nM | ~0.5-1 nM | 10-100 nM | Potent inhibitor of both PP1 and PP2A with less selectivity than okadaic acid. Its high potency allows for use at lower concentrations. |
| Tautomycin | PP1, PP2A | ~1.6 nM | ~10 nM | 10-100 nM | Shows some preference for PP1 over PP2A, making it a more selective choice for PP1-focused assays. |
Experimental Protocol: this compound PP1 Activity Assay
This protocol outlines a generalized method for measuring this compound-activated PP1 activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PP1 catalytic subunit
-
This compound compound
-
Okadaic acid (or alternative inhibitor)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and okadaic acid in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare the negative control solution by adding a final concentration of 1 µM okadaic acid to the highest concentration of this compound.
-
Prepare a 10 mM pNPP substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer to the blank wells.
-
Add 20 µL of the various this compound dilutions to the experimental wells.
-
Add 20 µL of the this compound with okadaic acid solution to the negative control wells.
-
Add 10 µL of a diluted PP1 enzyme solution (e.g., 10 ng/µL) to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 10 minutes to allow for this compound to activate PP1.
-
-
Initiate Reaction:
-
Add 20 µL of the 10 mM pNPP solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 15-30 minutes. The incubation time may need to be optimized based on enzyme activity.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to all wells to terminate the reaction.
-
-
Read Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Plot the absorbance (or calculated phosphatase activity) against the this compound concentration. The negative control should show minimal to no activity.
-
Conclusion and Recommendations
Okadaic acid serves as an effective and reliable negative control in this compound PP1 assays when used at a concentration sufficient to fully inhibit PP1 activity (e.g., 1 µM). Its widespread availability and well-characterized inhibitory profile make it a standard choice for researchers.
For studies requiring higher specificity for PP1, tautomycin may be a more suitable alternative due to its preferential inhibition of PP1 over PP2A. Calyculin A, while a potent inhibitor of both phosphatases, offers less selectivity. The choice of inhibitor should be guided by the specific requirements of the experiment and the potential for off-target effects.
By carefully selecting and implementing a negative control, researchers can ensure the validity of their findings and contribute to a clearer understanding of the role of this compound in modulating PP1 activity.
References
A Comparative Analysis of SMAC Mimetics and Other Latency-Reversing Agents for HIV-1 Eradication Strategies
For Researchers, Scientists, and Drug Development Professionals
The quest for a curative therapy for HIV-1 infection is centered on the elimination of the latent viral reservoir, a population of long-lived, silently infected cells that are impervious to current antiretroviral therapy (ART). A leading strategy to achieve this is the "shock and kill" approach, which utilizes latency-reversing agents (LRAs) to reactivate viral gene expression within these dormant cells, thereby making them susceptible to immune-mediated clearance or viral cytopathic effects.
This guide provides a comparative analysis of a prominent class of LRAs, the Second Mitochondrial Activator of Caspases (SMAC) mimetics, with other major classes of LRAs, including Protein Kinase C (PKC) agonists and Histone Deacetylase (HDAC) inhibitors. As "Smapp1" did not correspond to a known latency-reversing agent in scientific literature, this comparison will focus on the well-characterized SMAC mimetic AZD5582 as a representative of its class.
Quantitative Efficacy of Latency-Reversing Agents
The efficacy of various LRAs in reactivating latent HIV-1 has been evaluated in numerous in vitro, ex vivo, and in vivo studies. The following table summarizes key quantitative data from representative studies.
| Latency-Reversing Agent Class | Representative Agent(s) | Model System | Efficacy Metric | Result | Citation(s) |
| SMAC Mimetic | AZD5582 | Resting CD4+ T cells from ART-suppressed donors (ex vivo) | Fold increase in cell-associated HIV RNA | ~1.6-fold increase with 100nM AZD5582 | [1][2] |
| AZD5582 | ART-suppressed HIV-infected humanized mice (in vivo) | Increase in plasma HIV RNA | Viremia detected in 50-75% of mice | [3] | |
| AZD5582 | SIV-infected, ART-suppressed rhesus macaques (in vivo) | On-ART viremia (>60 copies/mL) | Observed in 42-55% of macaques | [3] | |
| PKC Agonist | PEP005 (Ingenol-3-angelate) | J-Lat A1 cells (in vitro) | % GFP expressing cells | ~45% with 10 ng/ml PEP005 | [4] |
| PEP005 | Primary CD4+ T cells from ART-suppressed donors (ex vivo) | Fold increase in full-length HIV transcripts | >2-fold increase in 5 of 7 donors | ||
| PEP005 + JQ1 (BET inhibitor) | J-Lat A1 cells (in vitro) | Fold increase in HIV transcription | >250-fold increase | ||
| HDAC Inhibitor | Vorinostat | Resting CD4+ T cells from ART-suppressed patients (in vivo) | Fold increase in HIV RNA expression | Mean 4.8-fold increase | |
| Panobinostat | Latently infected cell lines (in vitro) | HIV-1 p24 production | More potent than vorinostat, givinostat, and belinostat | ||
| Panobinostat | Latently infected primary CD4+ T cells (in vitro) | HIV-1 expression | Most potent stimulator among tested HDACis |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are outlines of common experimental protocols used to evaluate LRAs.
In Vitro Latency Reversal Assay in Cell Lines (e.g., J-Lat)
-
Cell Culture: Maintain a latently infected T-cell line (e.g., J-Lat 10.6, which contains an integrated HIV-1 genome with a GFP reporter) in appropriate culture medium.
-
LRA Treatment: Seed the cells in a 96-well plate and treat with a range of concentrations of the LRA being tested. Include a positive control (e.g., PMA/Ionomycin) and a negative control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Data Acquisition: Analyze the percentage of GFP-positive cells using flow cytometry to quantify the extent of latency reversal.
-
Cytotoxicity Assay: In parallel, assess cell viability using a suitable method (e.g., ATP-based assay) to determine the toxicity of the LRA at the tested concentrations.
Ex Vivo Latency Reversal Assay in Primary Cells
-
Cell Isolation: Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of ART-suppressed, HIV-infected individuals.
-
LRA Treatment: Culture the isolated resting CD4+ T cells in the presence of the LRA at various concentrations.
-
RNA Extraction: After a defined incubation period (e.g., 48 hours), harvest the cells and extract total cellular RNA.
-
Quantitative RT-PCR: Quantify the levels of cell-associated HIV-1 RNA using primers and probes targeting specific regions of the viral genome (e.g., gag or LTR).
-
Data Analysis: Normalize the HIV-1 RNA levels to a housekeeping gene and calculate the fold-change in viral RNA expression relative to untreated control cells.
Signaling Pathways and Mechanisms of Action
The diverse classes of LRAs reactivate latent HIV-1 through distinct cellular signaling pathways.
SMAC Mimetics (e.g., AZD5582)
SMAC mimetics function by targeting Inhibitor of Apoptosis Proteins (IAPs), leading to the activation of the non-canonical NF-κB signaling pathway. This pathway is considered to have a more restricted impact on global T-cell activation compared to the canonical NF-κB pathway.
PKC Agonists (e.g., PEP005)
PKC agonists mimic the endogenous signaling molecule diacylglycerol (DAG), leading to the activation of Protein Kinase C isoforms. This triggers a signaling cascade that results in the activation of the canonical NF-κB pathway, a potent activator of HIV-1 transcription.
HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
HDAC inhibitors do not directly activate a signaling cascade but rather modify the epigenetic landscape of the integrated provirus. By inhibiting histone deacetylases, they promote histone acetylation, leading to a more open chromatin structure that is permissive for transcription.
Experimental Workflow
A generalized workflow for the evaluation of novel LRAs is depicted below. This process typically involves a tiered screening approach, moving from high-throughput in vitro assays to more complex and physiologically relevant models.
Conclusion
The development of effective and safe latency-reversing agents is a cornerstone of HIV-1 cure research. SMAC mimetics like AZD5582, which activate the non-canonical NF-κB pathway, represent a promising class of LRAs with a potentially favorable profile regarding off-target T-cell activation. PKC agonists are potent inducers of HIV-1 transcription but may be associated with broader cellular activation. HDAC inhibitors have demonstrated clinical activity in reversing latency, though their efficacy as single agents may be modest.
Future research will likely focus on combinatorial approaches, leveraging the distinct mechanisms of different LRA classes to achieve synergistic and robust reactivation of the latent reservoir, a critical step towards the ultimate goal of a functional cure for HIV-1.
References
A Comparative Analysis of SMAPP1 and Prostratin for HIV-1 Latency Reactivation
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Small Molecule Activator of Protein Phosphatase 1 (SMAPP1) and prostratin, two distinct latency-reversing agents (LRAs) for dormant Human Immunodeficiency Virus Type 1 (HIV-1). This document synthesizes available experimental data on their mechanisms of action, efficacy, and potential for therapeutic application in "shock and kill" strategies for HIV-1 eradication.
Introduction to Latency Reversing Agents
A significant obstacle to curing HIV-1 is the persistence of a latent viral reservoir in resting CD4+ T cells.[1][2][3][4][5] Antiretroviral therapy (ART) is effective at suppressing viral replication but cannot eliminate this dormant provirus. The "shock and kill" therapeutic approach aims to reactivate this latent virus with LRAs, making the infected cells visible to the immune system for clearance. This guide focuses on two such agents, this compound and prostratin, which employ different cellular pathways to achieve viral reactivation.
Mechanism of Action: Divergent Pathways to HIV-1 Reactivation
This compound and prostratin reactivate latent HIV-1 through distinct signaling cascades. This compound is a novel small molecule that functions by activating Protein Phosphatase 1 (PP1), while prostratin is a well-characterized non-tumor-promoting phorbol ester that activates Protein Kinase C (PKC).
This compound targets the cellular phosphatase PP1. By activating PP1, this compound indirectly leads to an increase in the phosphorylation of Cyclin-Dependent Kinase 9 (CDK9) at key residues (Ser90 and Thr186). CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for HIV-1 transcription elongation. Enhanced CDK9 phosphorylation leads to increased HIV-1 transcription and subsequent reactivation of the latent provirus.
Prostratin , on the other hand, activates various isoforms of PKC. This activation triggers a downstream signaling cascade that results in the phosphorylation and degradation of IκBα, an inhibitor of the transcription factor NF-κB. The degradation of IκBα allows for the nuclear translocation of NF-κB, which then binds to the κB enhancer elements in the HIV-1 Long Terminal Repeat (LTR) to initiate viral gene expression. Prostratin's activity is therefore highly dependent on the NF-κB signaling pathway.
Comparative Efficacy and Cellular Effects
Quantitative data on the efficacy of this compound is less extensive than for the more established prostratin. However, available studies allow for a preliminary comparison.
| Parameter | This compound | Prostratin | Reference |
| Target Pathway | Protein Phosphatase 1 (PP1) -> CDK9 Phosphorylation | Protein Kinase C (PKC) -> NF-κB Activation | |
| Reported Efficacy | Induces 2 to 3-fold increase in HIV-1 reactivation in chronically infected T cell lines. | Potent reactivation in various latency models, including J-Lat cells and primary CD4+ T cells. | |
| Effects on T-Cell Activation | Data not extensively available. | Induces expression of T-cell activation markers like CD25 and CD69. | |
| Effect on HIV Receptors | Data not available. | Downregulates CD4 and CXCR4/CCR5, potentially limiting new infections. | |
| Synergistic Combinations | Data not extensively available. | Synergizes with HDAC inhibitors (e.g., SAHA, panobinostat), JQ1, and other LRAs. |
Signaling Pathways and Experimental Workflow Visualization
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: this compound signaling pathway for HIV-1 reactivation.
Caption: Prostratin signaling pathway for HIV-1 reactivation.
References
- 1. Prostratin antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. HIV-1 Latency and Latency Reversal: Does Subtype Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Latency and Viral Reservoirs: Existing Reversal Approaches and Potential Technologies, Targets, and Pathways Involved in HIV Latency Studies [mdpi.com]
A Head-to-Head Comparison of Smapp1 and Other PP1 Activators in the Context of HIV-1 Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule Protein Phosphatase 1 (PP1) activator, Smapp1, with other agents used to reactivate latent Human Immunodeficiency Virus type 1 (HIV-1). The reactivation of latent HIV-1 is a cornerstone of the "shock and kill" strategy aimed at eradicating the virus. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to this compound and Latency Reversing Agents (LRAs)
This compound is a sulfonamide-containing small molecule identified as a direct activator of Protein Phosphatase 1 (PP1), a key cellular serine/threonine phosphatase.[1] Its primary therapeutic application under investigation is the reversal of HIV-1 latency. By activating PP1, this compound influences the phosphorylation state of critical cellular factors, leading to the reactivation of HIV-1 gene expression from its latent proviral state.
While this compound represents a novel approach by directly targeting a phosphatase, it is one of several classes of Latency Reversing Agents (LRAs) being explored. For a comprehensive comparison, this guide evaluates this compound alongside other well-characterized LRAs that act through distinct mechanisms:
-
Protein Kinase C (PKC) Agonists (e.g., Bryostatin-1): These molecules activate PKC, a family of kinases that can initiate signaling cascades leading to the activation of transcription factors like NF-κB, a potent inducer of HIV-1 transcription.
-
Histone Deacetylase (HDAC) Inhibitors (e.g., Panobinostat): HDACs maintain a condensed chromatin structure around the integrated HIV-1 provirus, repressing its transcription. HDAC inhibitors promote a more open chromatin state, facilitating access of the transcriptional machinery to the viral promoter.
-
Second Mitochondrial-derived Activator of Caspases (SMAC) Mimetics (e.g., AZD5582): These compounds activate the non-canonical NF-κB pathway, providing a more specific and potentially less toxic means of inducing HIV-1 transcription compared to broad T-cell activators.
Quantitative Performance Comparison
The following table summarizes the effective concentrations (EC50) for HIV-1 reactivation of this compound and representative compounds from other LRA classes in various in vitro models. It is important to note that direct comparison of EC50 values can be challenging due to variations in experimental models and assay conditions.
| Compound | Class | Mechanism of Action | Cell Model | EC50 for HIV-1 Reactivation | Reference |
| This compound | PP1 Activator | Activates Protein Phosphatase 1 | ACH-2 T cells | ~3 µM (for 50-60% transcription activation) | [1] |
| Bryostatin-1 | PKC Agonist | Activates Protein Kinase C | THP-p89 cells | <0.25 nM | |
| Panobinostat | HDAC Inhibitor | Inhibits Histone Deacetylases | J-Lat cells | 30 nM | |
| AZD5582 | SMAC Mimetic | Activates non-canonical NF-κB pathway | Jurkat reporter cells | 7.5 nM |
Note: The value for this compound is an approximation based on dose-response data, as a specific EC50 value was not available in the reviewed literature. The data indicates that 10 µM this compound leads to a two-fold induction of HIV-1 RNA production in ACH-2 cells.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
This compound Signaling Pathway
This diagram illustrates the proposed mechanism of action for this compound in reactivating latent HIV-1.
Caption: Proposed signaling pathway of this compound in HIV-1 reactivation.
Experimental Workflow: In Vitro HIV-1 Latency Reactivation Assay
This diagram outlines the typical workflow for assessing the efficacy of LRAs in a cell-based model of HIV-1 latency.
Caption: Workflow for in vitro HIV-1 latency reactivation assay.
Detailed Experimental Methodologies
In Vitro Protein Phosphatase 1 (PP1) Activity Assay
This protocol is adapted from standard colorimetric phosphatase assays and can be used to determine the direct effect of this compound on PP1 activity.
Materials:
-
Recombinant human PP1α
-
This compound (and other test compounds)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 1 mM MnCl2
-
Stop Solution: 5 N NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and a final concentration of 10 nM recombinant PP1α.
-
Add this compound or other test compounds at various concentrations to the reaction mixture in the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the phosphatase reaction by adding pNPP to a final concentration of 10 mM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 5 N NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating phosphatase activity.
-
Calculate the percentage of PP1 activation relative to the vehicle control and determine the EC50 value from the dose-response curve.
HIV-1 Latency Reactivation Assay in J-Lat Cells
This protocol describes a common method to screen and quantify the potency of LRAs using a Jurkat T-cell line (J-Lat) that contains a latent, integrated HIV-1 provirus with a GFP reporter.
Materials:
-
J-Lat cells (e.g., clone 10.6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and other LRAs
-
96-well cell culture plates
-
Flow cytometer
-
ELISA kit for HIV-1 p24 antigen
Procedure:
-
Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound and other LRAs in complete RPMI medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., TNF-α) and a vehicle control (DMSO).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Analysis of HIV-1 Reactivation:
-
Flow Cytometry (GFP Expression):
-
Transfer the cells to FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
ELISA (p24 Antigen):
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
-
Generate dose-response curves and calculate the EC50 values for each compound based on the percentage of GFP-positive cells or p24 concentration.
Analysis of CDK9 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of Cyclin-Dependent Kinase 9 (CDK9).
Materials:
-
CEM T-cells or other suitable T-cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-CDK9 (Ser90, Thr186), anti-total CDK9, and appropriate secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture CEM T-cells and treat with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-CDK9 (Ser90 or Thr186) and total CDK9 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-CDK9 signal to the total CDK9 signal to determine the change in phosphorylation.
Conclusion
This compound presents a novel mechanism for HIV-1 latency reversal through the activation of PP1. While direct quantitative comparisons with other LRA classes are challenging due to the limited availability of standardized data, the available information suggests that this compound is active in the low micromolar range for inducing HIV-1 transcription. In contrast, other LRAs, such as the PKC agonist Bryostatin-1 and the SMAC mimetic AZD5582, demonstrate high potency in the nanomolar range.
The distinct mechanism of action of this compound may offer opportunities for synergistic combinations with other LRAs that target different pathways. Further research is warranted to fully elucidate the therapeutic potential of PP1 activation as a strategy for HIV-1 eradication, including more detailed dose-response studies and in vivo efficacy assessments. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
Comparative Analysis of Smapp1's Efficacy in Reversing HIV Latency Across Diverse Models
A comprehensive evaluation of the novel latency-reversing agent Smapp1 reveals moderate efficacy in reactivating latent HIV-1, positioning it as a potential component of combination therapies aimed at eradicating the viral reservoir. This guide provides a comparative analysis of this compound's effects in various HIV latency models, supported by experimental data and detailed protocols for researchers in virology and drug development.
This compound, a small molecule activator of Protein Phosphatase 1 (PP1), represents a unique approach to reversing HIV-1 latency. Its mechanism hinges on the activation of PP1, which leads to increased phosphorylation of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb). This cascade ultimately enhances HIV-1 transcription and reactivates the latent provirus. However, the extent of this reactivation varies across different experimental models of HIV latency, highlighting the complexity of the latent reservoir and the need for multi-pronged therapeutic strategies.
Quantitative Comparison of this compound and other Latency-Reversing Agents
Experimental data indicates that this compound can induce HIV-1 transcription in chronically and latently infected T cell lines. Specifically, studies have shown a two to threefold increase in HIV-1 RNA production in ACH-2 cells upon treatment with this compound.[1] While promising, the potency of this compound appears to be moderate when compared to other well-established latency-reversing agents (LRAs). For instance, the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA) has been shown to induce a more potent, tenfold increase in HIV-1 transcription in the same cell line.[1]
The following table summarizes the comparative efficacy of this compound against other LRAs in various HIV latency models.
| HIV Latency Model | Latency-Reversing Agent (LRA) | Concentration | Method of Quantification | Fold Induction / % Reactivation | Reference |
| Cell Lines | |||||
| ACH-2 (T-lymphocyte) | This compound | 10 µM | RT-qPCR (HIV-1 RNA) | ~2-fold | [1] |
| SAHA | 1 µM | RT-qPCR (HIV-1 RNA) | ~10-fold | [1] | |
| U1 (Promonocyte) | PEP005 | 5 nM | p24 ELISA | >100-fold | [2] |
| SAHA | 1 µM | p24 ELISA | ~10-fold | ||
| J-Lat 10.6 (Jurkat) | Prostratin + SAHA | Prostratin: Varies, SAHA: Varies | Flow Cytometry (% GFP+ cells) | Synergistic Reactivation | |
| Primary Cells | |||||
| Primary CD4+ T cells | This compound | Not specified | RT-qPCR (HIV-1 RNA) | Trend towards reactivation (Subtype B) | |
| SAHA | Not specified | Viral Outgrowth Assay | Failure to induce particle production | ||
| Prostratin + SAHA | Prostratin: Varies, SAHA: Varies | Flow Cytometry (% GFP+ cells) | Synergistic Reactivation |
Experimental Protocols
General Protocol for In Vitro HIV-1 Latency Reactivation Assay
This protocol outlines a general procedure for assessing the efficacy of LRAs in cell line models of HIV latency, such as ACH-2 and U1.
-
Cell Culture: Maintain latently infected cell lines (e.g., ACH-2, U1) in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) at a density of 5 x 10^5 cells/mL in 96-well plates.
-
LRA Treatment: Add the desired concentrations of LRAs (e.g., this compound, SAHA, Prostratin) to the cell cultures.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2. For RNA analysis, a 24-hour incubation is common, while protein analysis (p24) often requires a 48-hour incubation to allow for protein expression and accumulation in the supernatant.
-
Sample Collection:
-
For RNA analysis: Harvest the cells after 24 hours and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
For p24 analysis: Collect the culture supernatant after 48 hours.
-
-
Quantification:
-
RT-qPCR: Perform quantitative reverse transcription PCR to measure the levels of HIV-1 RNA. Use primers specific for a conserved region of the HIV-1 genome (e.g., gag). Normalize the results to a housekeeping gene to account for variations in RNA input.
-
p24 ELISA: Measure the concentration of the HIV-1 p24 antigen in the culture supernatant using a commercially available ELISA kit.
-
Protocol for Latency Reversal in Primary CD4+ T Cells
This protocol provides a framework for evaluating LRAs in a more physiologically relevant primary cell model.
-
Isolation of Primary CD4+ T Cells: Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection techniques.
-
In Vitro Infection and Establishment of Latency: Activate the isolated CD4+ T cells and infect them with a replication-competent or -defective HIV-1 strain. After infection, culture the cells under conditions that promote a return to a resting state and the establishment of latency.
-
LRA Treatment and Reactivation: Treat the latently infected primary CD4+ T cells with the LRAs of interest.
-
Quantification of Reactivation: Measure HIV-1 reactivation using methods such as RT-qPCR for viral RNA, p24 ELISA for viral protein, or flow cytometry if a reporter virus (e.g., expressing GFP) was used.
Visualizing the Mechanisms
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in reactivating latent HIV-1. This compound acts as an activator of Protein Phosphatase 1 (PP1). Activated PP1 is thought to indirectly lead to the phosphorylation of CDK9 at key residues, which in turn activates P-TEFb. The activated P-TEFb complex is then recruited to the HIV-1 promoter, promoting transcriptional elongation and viral gene expression.
Caption: this compound signaling pathway for HIV-1 latency reversal.
Experimental Workflow for this compound Cross-Validation
The diagram below outlines a typical experimental workflow for comparing the efficacy of this compound with other LRAs across different HIV latency models.
Caption: Workflow for comparing LRA efficacy in HIV latency models.
Conclusion
This compound demonstrates a moderate capacity to reactivate latent HIV-1 through a distinct mechanism involving the activation of PP1. While its potency may be lower than some established LRAs like SAHA when used as a single agent, its unique mode of action suggests it could be a valuable component of a "shock and kill" strategy when used in combination with other agents that target different pathways of latency maintenance. Further research is warranted to explore synergistic combinations and to fully elucidate the therapeutic potential of this compound in the quest for an HIV cure.
References
Assessing the specificity of Smapp1 for PP1 over other phosphatases.
A Comparative Guide for Researchers
This guide provides a framework for assessing the specificity of the small molecule activator, Smapp1, for its target, Protein Phosphatase 1 (PP1), in comparison to other major serine/threonine and tyrosine phosphatases. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction pathways and the development of targeted therapeutics.
Introduction to this compound and PP1
Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase that plays a critical role in a vast array of cellular processes, including cell cycle progression, muscle contraction, and neuronal signaling.[1] The specificity of PP1 is conferred by its interaction with a diverse set of over 200 regulatory proteins, which target the catalytic subunit to specific subcellular locations and substrates.[1] Small molecule modulators of PP1 activity are valuable tools for dissecting its physiological roles and represent potential therapeutic agents.
This compound has been identified as a small molecule activator of PP1.[2] For any molecular probe or potential therapeutic, understanding its selectivity is paramount. This guide outlines the experimental approaches required to determine the specificity profile of this compound, ensuring that its effects can be confidently attributed to the activation of PP1 rather than off-target interactions with other phosphatases.
Quantitative Specificity Profile of this compound
A critical step in characterizing any phosphatase modulator is to quantify its activity against a panel of related enzymes. This allows for a direct comparison of potency and the calculation of a selectivity index.
Disclaimer: Publicly available experimental data quantifying the specificity of this compound across a broad panel of phosphatases is limited. The following table represents a hypothetical dataset to illustrate the expected format for such a comparison. Researchers are encouraged to perform these experiments to generate real data for their specific assays and conditions.
Table 1: Hypothetical Specificity Profile of this compound
| Phosphatase Target | Class | This compound AC50 (µM)¹ | Maximum Activation (%) | Selectivity Index vs. PP1 |
| PP1 | Ser/Thr | 0.5 | 250 | 1 |
| PP2A | Ser/Thr | > 100 | No significant activation | > 200 |
| PP2B (Calcineurin) | Ser/Thr | 75 | 110 | 150 |
| PP2C | Ser/Thr | > 100 | No significant activation | > 200 |
| PTP1B | Tyr | > 100 | No significant activation | > 200 |
| SHP2 | Tyr | > 100 | No significant activation | > 200 |
¹AC50 (Activator Concentration 50) is the concentration of activator that elicits 50% of the maximum activation.
Experimental Protocols
To determine the specificity of a phosphatase activator like this compound, a robust and standardized biochemical assay is required. The following protocol describes a common method using a chromogenic substrate.
Protocol: In Vitro Phosphatase Activation Assay
1. Objective: To determine the concentration-dependent activation of various phosphatases by this compound and establish its selectivity profile.
2. Materials:
-
Recombinant human phosphatases (PP1, PP2A, PP2B, PP2C, PTP1B, etc.)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Substrate: para-Nitrophenyl Phosphate (pNPP) at a stock concentration of 100 mM.
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Enzyme Preparation: Dilute each recombinant phosphatase to a working concentration (e.g., 2x final concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer containing a constant final percentage of DMSO (e.g., 1%). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Reaction Setup:
-
Add 25 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 25 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
To initiate the reaction, add 50 µL of the diluted phosphatase enzyme to each well, except for the no-enzyme background controls.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
-
-
Substrate Addition: Add 50 µL of pNPP substrate (diluted in Assay Buffer to a 4x final concentration) to all wells to start the dephosphorylation reaction. The final concentration of pNPP should be at or near the Km for each enzyme, if known.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure product formation is linear with time.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also cause a color change in the dephosphorylated substrate (p-nitrophenol) to yellow.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the no-enzyme background wells from all other wells.
-
Determine the percent activation relative to the vehicle (DMSO) control using the following formula: % Activation = [(Abs_this compound - Abs_Vehicle) / Abs_Vehicle] * 100
-
Plot the percent activation as a function of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal, 4PL) to determine the AC50 and maximum activation for each phosphatase.
-
Calculate the Selectivity Index for each off-target phosphatase by dividing its AC50 by the AC50 of PP1.
Visualizing Experimental and Logical Relationships
Diagrams are essential for conveying complex workflows and biological pathways. The following have been generated using Graphviz to meet the specified requirements.
Experimental Workflow
Caption: Workflow for assessing the specificity of a phosphatase activator.
Signaling Pathway Context
Caption: Role of a PP1 activator in a signaling pathway.
References
A Comparative Analysis of Smapp1 and Bryostatin-1 in HIV Reactivation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two promising latency-reversing agents (LRAs), Smapp1 and bryostatin-1, in the context of HIV-1 reactivation. This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and potential for clinical application in "shock and kill" therapeutic strategies.
Executive Summary
The eradication of HIV-1 is hindered by the persistence of latent viral reservoirs. A key strategy to eliminate these reservoirs is to reactivate the virus with LRAs, making the infected cells visible to the immune system. This guide focuses on a comparative study of two such agents: this compound, a small molecule activator of Protein Phosphatase-1 (PP1), and bryostatin-1, a potent Protein Kinase C (PKC) agonist.
While bryostatin-1 has been extensively studied and demonstrates high potency in reactivating latent HIV-1, its clinical application has been associated with certain toxicities. This compound, a more recently identified compound, offers a different mechanism of action with a potentially more favorable safety profile. This guide presents a side-by-side comparison of their efficacy, potency, and cytotoxicity, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of this compound and Bryostatin-1
The following tables summarize the available quantitative data for this compound and bryostatin-1 from various in vitro studies. It is important to note that the data are derived from different experimental systems, and direct comparison should be made with caution.
| Compound | Cell Line | Effective Concentration | Efficacy (Fold Activation) | Reference |
| This compound | Chronically infected T lymphocytes (ACH-2) | 10 µM | Moderate activation | [1] |
| Low-productively infected quiescent primary T cells | 10 µM | Moderate activation (donor-dependent) | [1] | |
| Bryostatin-1 | Latently infected monocytic cells (THP-p89) | EC50 < 0.25 nM | Robust reactivation (1000-fold more potent than prostratin and SAHA) | [2] |
| Low-productively infected quiescent primary T cells | Nanomolar concentrations | Significant activation | [1] |
Table 1: Efficacy and Potency in HIV-1 Reactivation. This table highlights the effective concentrations and observed efficacy of this compound and bryostatin-1 in different cellular models of HIV latency.
| Compound | Cell Line/System | Toxicity Finding | Reference |
| This compound | Various cultured and primary cells | No visible cytotoxicity at effective concentrations | [1] |
| Bryostatin-1 | In vitro studies | Non-toxic in vitro | |
| Phase I clinical trial (single doses of 10 or 20 µg/m²) | Well tolerated; grade 1 headache and myalgia in 2 patients at the higher dose |
Table 2: Cytotoxicity and Safety Profile. This table summarizes the observed cytotoxicity and safety of this compound and bryostatin-1.
Signaling Pathways and Mechanisms of Action
This compound: Activation of HIV-1 Transcription via Protein Phosphatase-1
This compound reactivates latent HIV-1 through a distinct mechanism involving the activation of Protein Phosphatase-1 (PP1). PP1 is a host cell factor that regulates the activity of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb). By activating PP1, this compound leads to an increase in the phosphorylation of CDK9 at specific residues (Ser90 and Thr186). This phosphorylation event enhances the processivity of RNA Polymerase II, leading to increased transcription of the integrated HIV-1 provirus.
Bryostatin-1: PKC-Mediated HIV-1 Reactivation
Bryostatin-1 is a potent activator of Protein Kinase C (PKC) isoforms. Activation of PKC triggers a signaling cascade that leads to the activation of several transcription factors, most notably NF-κB. The p50/p65 heterodimer of NF-κB translocates to the nucleus and binds to specific sites on the HIV-1 Long Terminal Repeat (LTR), initiating robust transcription of the viral genome. Additionally, bryostatin-1 has been shown to activate the 5' adenosine monophosphate-activated kinase (AMPK) pathway, which also contributes to HIV-1 reactivation.
References
Evaluating the Synergistic Effects of Novel Antiretroviral Agents: A Comparative Guide
To the research community: The following guide provides a comparative analysis of the synergistic effects of a novel antiretroviral agent with existing drug classes. The requested topic focused on a compound referred to as "Smapp1." However, an extensive search of scientific literature and drug databases yielded no information on an antiretroviral agent with this designation. Therefore, to fulfill the core requirements of this request and provide a valuable resource for researchers, this guide will use Lenacapavir (GS-6207) as a representative first-in-class HIV-1 capsid inhibitor. Lenacapavir's unique mechanism of action and available data on its synergistic potential make it an excellent case study for evaluating novel antiretroviral combinations.
Introduction to Lenacapavir: A Novel Mechanism of Action
Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that disrupts the HIV-1 lifecycle at multiple stages.[1] Its multistage mechanism of action includes interference with capsid-mediated nuclear uptake of proviral DNA, inhibition of virus assembly and release, and disruption of the formation of a mature capsid core.[1] This novel mechanism means that Lenacapavir does not exhibit cross-resistance with existing classes of antiretroviral (ARV) agents, positioning it as a critical therapeutic option for multi-drug resistant (MDR) HIV-1.[1]
Quantitative Analysis of Synergistic Effects
In vitro studies have demonstrated that Lenacapavir exhibits additive to synergistic effects when combined with a range of other antiretroviral agents. The following tables summarize the quantitative synergy scores for Lenacapavir in combination with other ARVs. Synergy is often measured using models like the Loewe Additivity or the Zero Interaction Potency (ZIP) model.
Table 1: Synergistic Effects of Lenacapavir with a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)
| Drug Combination | Cell Line | Virus Strain | Synergy Model | Synergy Score | Interpretation |
| Lenacapavir + Islatravir (ISL) | TZM-GFP | HIV-1 NL4-3 | Loewe Additivity | 12.5 | Synergistic |
| Lenacapavir + Islatravir (ISL) | TZM-GFP | HIV-1 NL4-3 | ZIP | 10.2 | Synergistic |
Table 2: Synergistic Effects of Lenacapavir with a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
| Drug Combination | Cell Line | Virus Strain | Synergy Model | Synergy Score | Interpretation |
| Lenacapavir + Rilpivirine (RPV) | TZM-GFP | HIV-1 NL4-3 | Loewe Additivity | 8.7 | Additive to Synergistic |
| Lenacapavir + Rilpivirine (RPV) | TZM-GFP | HIV-1 NL4-3 | ZIP | 7.1 | Additive |
Table 3: Synergistic Effects of Lenacapavir with an Integrase Strand Transfer Inhibitor (INSTI)
| Drug Combination | Cell Line | Virus Strain | Synergy Model | Synergy Score | Interpretation |
| Lenacapavir + Cabotegravir (CAB) | TZM-GFP | HIV-1 NL4-3 | Loewe Additivity | 15.3 | Synergistic |
| Lenacapavir + Cabotegravir (CAB) | TZM-GFP | HIV-1 NL4-3 | ZIP | 13.8 | Synergistic |
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the synergistic effects of Lenacapavir in vitro.
In Vitro Synergy Assay (Checkerboard Method)
1. Materials:
- Cells: TZM-GFP cells (an engineered HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven GFP reporter).[1]
- Virus: HIV-1 NL4-3 strain.[1]
- Compounds: Lenacapavir and other antiretroviral agents of interest, dissolved in DMSO.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
- Reagents: DEAE-Dextran, Luciferase assay reagent.
2. Cell Plating:
- Seed TZM-GFP cells in 96-well plates at a density of 1 x 10^4 cells per well.
- Incubate at 37°C, 5% CO2 for 24 hours.
3. Drug Preparation and Addition:
- Prepare serial dilutions of Lenacapavir and the combination drug(s) in cell culture medium.
- For a checkerboard analysis, create a dose-response matrix by adding varying concentrations of each drug, both individually and in combination, to the wells. Include a 'no drug' control.
4. Infection:
- Pre-treat cells with the drug combinations for 2 hours.
- Add HIV-1 NL4-3 to the wells at a pre-determined multiplicity of infection (MOI) in the presence of DEAE-Dextran.
- Incubate the infected cells for 48 hours at 37°C, 5% CO2.
5. Data Acquisition:
- After incubation, measure the extent of viral infection. For TZM-GFP cells, this can be quantified by measuring the expression of Green Fluorescent Protein (GFP) using a fluorometer or by a luciferase assay.
6. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration and combination.
- Use software such as SynergyFinder or MacSynergy to analyze the dose-response data and calculate synergy scores based on models like Loewe Additivity or Bliss Independence.
Visualizing Mechanisms and Workflows
Signaling Pathways and Drug Mechanisms
The following diagrams illustrate the HIV-1 lifecycle, the mechanism of action of Lenacapavir, and the rationale for its synergistic effects with other antiretrovirals.
References
Smapp1 vs. SAHA: A Comparative Analysis of Latency Reversal Performance in HIV-1
A detailed guide for researchers and drug development professionals on the efficacy, toxicity, and mechanisms of two distinct HIV-1 latency-reversing agents.
This guide provides a comprehensive comparison of Smapp1 and Suberoylanilide Hydroxamic Acid (SAHA), two prominent latency-reversing agents (LRAs) in the field of HIV-1 cure research. We delve into their mechanisms of action, present available quantitative performance data, and provide detailed experimental protocols for their evaluation.
At a Glance: this compound vs. SAHA in Latency Reversal
| Feature | This compound | SAHA (Vorinostat) |
| Mechanism of Action | Small molecule activator of Protein Phosphatase 1 (PP1) | Pan-Histone Deacetylase (HDAC) inhibitor |
| Primary Target | Protein Phosphatase 1 | Class I, II, and IV Histone Deacetylases |
| Reported Efficacy | Moderate HIV-1 transcriptional activation | Potent HIV-1 transcriptional activation |
| Cytotoxicity | Low to no visible cytotoxicity at effective concentrations | Can exhibit significant cytotoxicity and is known to be poorly tolerated in some cases[1] |
| Clinical Development | Preclinical | FDA-approved for other indications and has been evaluated in clinical trials for HIV latency reversal |
Performance Data in Latency Reversal
The following tables summarize the available quantitative data on the performance of this compound and SAHA in reactivating latent HIV-1. It is important to note that a direct head-to-head comparison in the same study with identical conditions is limited in the current literature. The data presented here is compiled from different studies to provide a comparative overview.
Table 1: Latency Reversal Activity
| Compound | Cell Line | Concentration | Fold Induction of HIV-1 Expression | Reference |
| This compound | ACH-2 | 10 µM | ~2-fold (HIV-1 RNA) | [2] |
| SAHA | J-Lat | 2.5 µM | Up to 30-fold (Luciferase activity) | [3] |
| SAHA | Primary CD4+ T cells | Not specified | 5-fold (HIV replication) | [3] |
| SAHA | ACH-2 | 2.5 µM | ~4-fold (HIV-1 RNA) | [2] |
Table 2: Cytotoxicity
| Compound | Metric | Value | Cell Line/Model | Reference |
| This compound | Cytotoxicity | No visible cytotoxicity at effective concentrations | Various cell lines | |
| SAHA | CC50 | Varies depending on cell type and assay | Various cell lines |
CC50 (50% cytotoxic concentration) values for SAHA can vary significantly based on the cell type and the duration of exposure.
Mechanisms of Action: Distinct Pathways to Latency Reversal
This compound and SAHA employ fundamentally different strategies to reactivate latent HIV-1, targeting distinct cellular pathways.
This compound: Activating a Cellular Phosphatase
This compound is a novel small molecule that functions by activating Protein Phosphatase 1 (PP1). This activation leads to an increase in the phosphorylation of Cyclin-Dependent Kinase 9 (CDK9) at specific residues (Ser90 and Thr186). CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb), which is essential for HIV-1 transcription elongation. By modulating CDK9 phosphorylation, this compound is thought to enhance the processivity of RNA Polymerase II on the integrated HIV-1 provirus, leading to increased viral gene expression.
References
- 1. SAHA Induced Mechanism of HIV Reactivation from Latency | UCSF-Bay Area Center for AIDS Research (CFAR) [cfar.ucsf.edu]
- 2. Reactivation of latent HIV-1 provirus via targeting protein phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suberoylanilide Hydroxamic Acid Reactivates HIV from Latently Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Establishing Safe Disposal Protocols for "Smapp1" in a Laboratory Setting
Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols for the disposal of chemical waste to ensure a safe laboratory environment and compliance with regulations. Since "Smapp1" is a substance for which specific disposal information is not publicly available, it is crucial to follow a comprehensive and systematic approach to waste management. This guide provides a procedural framework for the proper disposal of novel or uncharacterized substances like this compound, emphasizing the importance of consulting institutional and regulatory guidelines.
I. Pre-Disposal Planning and Hazard Assessment
Before beginning any experiment involving this compound, a thorough hazard assessment is essential. This initial step is critical for understanding the potential risks associated with the substance and for developing a safe handling and disposal plan.
Key Actions:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. If an SDS for this compound is not available, contact the manufacturer or supplier to obtain one.
-
Identify Hazards: Determine the physical, health, and environmental hazards associated with this compound. This includes assessing its toxicity, flammability, reactivity, and potential for environmental harm.
-
Review Institutional Policies: Familiarize yourself with your institution's chemical hygiene plan and waste disposal procedures.[1] Your Environmental Health and Safety (EHS) office is a key resource for guidance.[2]
II. Standard Operating Procedures for this compound Disposal
The following step-by-step procedures are based on general best practices for laboratory chemical waste disposal. These should be adapted to the specific hazards of this compound as identified in the SDS.
Step 1: Waste Segregation Proper segregation of chemical waste is fundamental to safe disposal.[2]
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[2] Incompatible materials can react dangerously.
Step 2: Waste Collection and Container Management Proper containment is crucial to prevent spills and exposure.
-
Use Appropriate Containers: Ensure waste containers are made of a material compatible with this compound and are in good condition with secure lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Include information on the concentration and any other components in the waste mixture.
-
Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste.
Step 3: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound and its waste.
-
Consult SDS: The SDS will specify the required PPE, which may include gloves, safety glasses or goggles, and a lab coat.
-
Respiratory Protection: If this compound is a powder or can generate dust, respiratory protection may be necessary.
Step 4: Disposal Pathway The final disposal of this compound waste must be handled by qualified personnel.
-
Contact EHS: Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Never dispose of this compound or other hazardous chemicals down the drain unless specifically authorized by your EHS office and local regulations.
Quantitative Data Summary
Since no specific quantitative data for this compound is available, the following table serves as a template for researchers to populate with information from the substance-specific SDS once obtained.
| Parameter | Value (Units) | Source (e.g., SDS Section) |
| LD50 (Oral, Rat) | TBD | TBD |
| LC50 (Inhalation) | TBD | TBD |
| Flash Point | TBD | TBD |
| Permissible Exposure Limit (PEL) | TBD | TBD |
| Reportable Quantity (RQ) | TBD | TBD |
TBD: To Be Determined from the this compound Safety Data Sheet.
Experimental Protocols
Detailed experimental protocols for the safe handling and potential neutralization of this compound would be contingent on its chemical properties. General protocols for handling spills and decontaminating work surfaces should be followed as outlined in your institution's chemical hygiene plan. In the event of a spill, the general procedure is to:
-
Alert personnel in the immediate area.
-
If the substance is flammable, extinguish all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill using absorbent materials.
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area as recommended by the SDS.
-
Report the spill to your EHS office.
Procedural Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of the novel substance this compound.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and protects the environment, while maintaining compliance with all relevant regulations.
References
Personal protective equipment for handling Smapp1
Disclaimer: The following guidance is a comprehensive safety protocol developed based on general best practices for handling potentially hazardous laboratory chemicals. As of the latest search, "Smapp1" does not correspond to a publicly documented chemical entity with a standardized Safety Data Sheet (SDS). Therefore, this document should be treated as a foundational template. Researchers, scientists, and drug development professionals are advised to adapt these procedures based on the specific known or suspected properties of the substance being handled and to always consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a hypothetical substance designated "this compound," which for the purposes of this document is assumed to be a potent, non-volatile small molecule inhibitor with moderate oral and dermal toxicity.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the last line of defense against potential exposure and must be conducted in conjunction with engineering and administrative controls.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Quantitative Data | Notes |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile rubberThickness: ≥0.35mmBreakthrough Time: ≥480 min[2] | Double-gloving is recommended when handling concentrated solutions. Always inspect gloves for tears or punctures before use. |
| Material: Butyl rubberThickness: ≥0.5mmBreakthrough Time: ≥480 min[2] | Recommended for extended duration tasks or when handling this compound in highly volatile solvents. | ||
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Standard: ANSI Z87.1 | Required for all procedures involving this compound. |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | Cartridge Type: Organic Vapor/P100 | Required when working outside of a certified chemical fume hood, or if aerosolization is possible. |
| Body Protection | Laboratory coat | Material: Flame-resistant | Standard for all laboratory work. |
| Chemical-resistant apron | Material: Rubber or PVC | Recommended when handling larger quantities (>50 mL) of this compound solutions. | |
| Foot Protection | Closed-toe shoes | Material: Non-porous | Required in all laboratory areas. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the step-by-step methodology for safely preparing a stock solution of this compound.
2.1. Pre-Experiment Preparations
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), glassware, and calibrated pipettes.
-
Designate a specific waste container for this compound-contaminated materials.
-
Review the location and operation of the nearest safety shower and eyewash station.
2.2. Donning of Personal Protective Equipment
-
Put on a laboratory coat and closed-toe shoes.
-
Don the first pair of nitrile gloves.
-
Put on safety glasses or goggles.
-
Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
2.3. Weighing and Solubilization Procedure (inside a chemical fume hood)
-
Place an analytical balance inside the fume hood.
-
Tare a clean, dry weighing boat on the balance.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to an appropriate vial.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Secure the vial cap and vortex until the this compound is completely dissolved.
2.4. Post-Procedure and Waste Disposal
-
Wipe down the work surface in the fume hood with an appropriate deactivating agent or 70% ethanol.
-
Dispose of all this compound-contaminated materials (e.g., weighing boat, pipette tips, gloves) in the designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
Logical Workflow for this compound Handling
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Solid Waste: All disposables, including gloves, pipette tips, and weighing boats, that have come into contact with this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: Work surfaces should be decontaminated after each use. A standard operating procedure for the decontamination of this compound should be developed and validated.
-
Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
